molecular formula C27H50O6 B12402884 Tricaprilin-d50

Tricaprilin-d50

Cat. No.: B12402884
M. Wt: 521.0 g/mol
InChI Key: VLPFTAMPNXLGLX-JHOIILQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricaprilin-d50 is a useful research compound. Its molecular formula is C27H50O6 and its molecular weight is 521.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H50O6

Molecular Weight

521.0 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D

InChI Key

VLPFTAMPNXLGLX-JHOIILQSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Tricaprilin-d50, a deuterated form of Tricaprilin. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Core Concepts: Chemical Structure and Properties

Tricaprilin, also known as glyceryl trioctanoate, is a triglyceride composed of a glycerol backbone esterified with three octanoic acid (caprylic acid) chains.[1][2] It is classified as a medium-chain triglyceride (MCT).[3] this compound is the deuterium-labeled analogue of Tricaprilin, where 50 hydrogen atoms have been replaced by deuterium.[4][5] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Tricaprilin and its metabolites.

The IUPAC name for this compound is [1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate. This detailed nomenclature specifies the extensive deuteration on both the glycerol backbone and the three octanoyl chains.

Below is a diagram illustrating the chemical structure of this compound.

Tricaprilin_d50_Structure C1 CD₂ C2 CD C1->C2 O1 O C1->O1 C3 CD₂ C2->C3 O2 O C2->O2 O3 O C3->O3 CO1 C=O O1->CO1 CO2 C=O O2->CO2 CO3 C=O O3->CO3 Chain1 (CD₂)₆-CD₃ CO1->Chain1 Chain2 (CD₂)₆-CD₃ CO2->Chain2 Chain3 (CD₂)₆-CD₃ CO3->Chain3

Chemical structure of this compound.
Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₂₇D₅₀O₆
Molecular Weight 520.99 g/mol
Purity ≥98%
Synonyms Trioctanoin-d50, Glyceryl trioctanoate-d50

Metabolic Pathway and Mechanism of Action

Tricaprilin is under investigation as a ketogenic agent, particularly for its potential therapeutic effects in neurological disorders like Alzheimer's disease. Its mechanism of action is rooted in its metabolic fate, which provides an alternative energy source for the brain.

Upon oral administration, Tricaprilin is hydrolyzed in the gastrointestinal tract by gastric and pancreatic lipases into glycerol and deuterated octanoic acid (caprylic acid-d17). Unlike long-chain fatty acids, these medium-chain fatty acids are readily absorbed directly into the portal circulation and transported to the liver.

In the liver, deuterated octanoic acid undergoes β-oxidation to produce deuterated acetyl-CoA, which is then converted into ketone bodies (acetone-d6, acetoacetate-d3, and β-hydroxybutyrate-d4). These ketone bodies can cross the blood-brain barrier and serve as an alternative fuel source for neurons, bypassing the impaired glucose metabolism often observed in neurodegenerative diseases.

The following diagram illustrates the metabolic pathway of Tricaprilin.

Tricaprilin_Metabolism cluster_GI Digestion & Absorption cluster_Liver Hepatic Metabolism cluster_Target Target Organ Tricaprilin This compound GI_Tract Gastrointestinal Tract Tricaprilin->GI_Tract Oral Administration Hydrolysis Hydrolysis (Gastric & Pancreatic Lipases) GI_Tract->Hydrolysis Glycerol Glycerol-d5 Hydrolysis->Glycerol OctanoicAcid Octanoic Acid-d17 Hydrolysis->OctanoicAcid PortalVein Portal Vein Absorption OctanoicAcid->PortalVein BetaOxidation β-Oxidation Liver Liver PortalVein->Liver Liver->BetaOxidation AcetylCoA Acetyl-CoA-d3 BetaOxidation->AcetylCoA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis KetoneBodies Ketone Bodies-dn (Acetoacetate, β-Hydroxybutyrate, Acetone) Ketogenesis->KetoneBodies Bloodstream Bloodstream KetoneBodies->Bloodstream NeuronalMetabolism Neuronal Energy Metabolism Brain Brain Bloodstream->Brain Brain->NeuronalMetabolism

Metabolic pathway of Tricaprilin.

Experimental Protocols

This compound is primarily used as an internal standard in mass spectrometry-based assays for the quantification of Tricaprilin and its metabolite, octanoic acid. The following is a detailed protocol for the analysis of fatty acids in biological samples using a deuterated internal standard, adapted for this compound.

Quantification of Octanoic Acid in Plasma using GC-MS

This protocol outlines the steps for sample preparation, derivatization, and analysis for the quantification of octanoic acid in a plasma sample, using this compound as the internal standard.

1. Materials and Reagents:

  • Plasma samples

  • This compound solution (as internal standard)

  • Octanoic acid standards

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation and Lipid Extraction:

  • To a 100 µL plasma sample in a glass tube, add a known amount of this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.

  • Centrifuge the mixture at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new clean glass tube.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

  • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

  • Seal the tube and heat at 100°C for 30 minutes to facilitate the esterification of fatty acids to FAMEs.

  • After cooling to room temperature, add 1 mL of water and 1 mL of hexane.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis:

  • Inject 1 µL of the final hexane extract into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 230°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Monitor characteristic ions for the methyl ester of octanoic acid and its deuterated counterpart derived from this compound.

5. Data Analysis and Quantification:

  • Construct a calibration curve by analyzing known concentrations of octanoic acid standards with a constant concentration of the this compound internal standard.

  • Plot the ratio of the peak area of the analyte (octanoic acid methyl ester) to the peak area of the internal standard (deuterated octanoic acid methyl ester) against the concentration of the analyte.

  • Determine the concentration of octanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

The workflow for this experimental protocol is visualized in the following diagram.

Experimental_Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Centrifugation1 Phase Separation (Centrifugation) Extraction->Centrifugation1 Collect_Organic Collect Organic Layer Centrifugation1->Collect_Organic Evaporation Solvent Evaporation Collect_Organic->Evaporation Derivatization Derivatization to FAMEs (BF₃ in Methanol) Evaporation->Derivatization Extraction2 FAME Extraction (Hexane) Derivatization->Extraction2 Drying Drying with Na₂SO₄ Extraction2->Drying GCMS GC-MS Analysis Drying->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Experimental workflow for fatty acid analysis.

References

Tricaprilin-d50 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, metabolic pathways, and analytical quantification of Tricaprilin-d50. This deuterated standard is essential for precise and accurate measurements in metabolic research and drug development, particularly in studies involving medium-chain triglycerides.

Core Molecular Data

This compound is the deuterium-labeled form of Tricaprilin, a triglyceride composed of a glycerol backbone and three caprylic (octanoic) acid chains. The heavy isotope labeling makes it an ideal internal standard for mass spectrometry-based quantification.

ParameterValueSource
Molecular Formula C₂₇D₅₀O₆[1]
Molecular Weight 520.99 g/mol [1]
Synonyms Trioctanoin-d50, Glyceryl trioctanoate-d50[1]
Appearance Not specified, typically a liquid
Purity ≥98%

Metabolic Pathway of Tricaprilin

Tricaprilin, and by extension its deuterated isotopologue, undergoes hydrolysis in the small intestine, a reaction catalyzed by pancreatic lipases. This process releases octanoic acid and glycerol. Octanoic acid is then absorbed and undergoes mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.

metabolic_pathway Metabolic Pathway of Tricaprilin cluster_mitochondria Metabolic Pathway of Tricaprilin Tricaprilin Tricaprilin Hydrolysis Hydrolysis (Small Intestine) Tricaprilin->Hydrolysis Pancreatic Lipase Octanoic_Acid Octanoic Acid Hydrolysis->Octanoic_Acid Glycerol Glycerol Hydrolysis->Glycerol Mitochondria Mitochondrial Matrix Octanoic_Acid->Mitochondria Transport Beta_Oxidation β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-hydroxyacyl-CoA Dehydrogenase, Ketoacyl-CoA Thiolase TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies

Caption: Metabolic fate of Tricaprilin from hydrolysis to energy production.

Experimental Protocols

Quantitative Analysis of Tricaprilin in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a robust method for the quantification of Tricaprilin in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • Tricaprilin (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Blank biological matrix (plasma/serum)

2. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

  • Add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 1 µg/mL in isopropanol).

  • Add 500 µL of a cold extraction solvent mixture (e.g., isopropanol:acetonitrile, 1:1, v/v).

  • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 10 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Methanol/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid.

  • Gradient Elution:

    Time (min) % B
    0.0 50
    1.0 50
    8.0 98
    10.0 98
    10.1 50

    | 12.0 | 50 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Tricaprilin [M+NH₄]⁺ [Fragment Ion] To be optimized
    This compound [M+NH₄]⁺ [Fragment Ion] To be optimized

    (Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the standards. The ammonium adduct [M+NH₄]⁺ is commonly observed for triglycerides.)

4. Data Analysis

  • Integrate the peak areas for both Tricaprilin and this compound for each sample, calibrator, and quality control.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x² weighting is typically used.

  • Determine the concentration of Tricaprilin in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (Plasma/Serum) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Protein Precipitation & Lipid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for the quantification of Tricaprilin in biological samples.

References

Navigating the Labyrinth of Isotopic Purity for Tricaprilin-d50: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the critical aspects of isotopic purity for the highly deuterated active pharmaceutical ingredient (API), Tricaprilin-d50.

In the landscape of deuterated drug development, establishing and controlling isotopic purity is a paramount concern that directly impacts the safety, efficacy, and regulatory acceptance of the final product. This guide provides an in-depth analysis of the isotopic purity requirements for this compound, a heavily deuterated analog of the medium-chain triglyceride Tricaprilin. While specific regulatory guidelines for the isotopic distribution of deuterated APIs are still evolving, this document outlines the current scientific consensus, analytical methodologies, and a framework for setting robust in-house specifications.

The Evolving Regulatory Landscape

Currently, neither the U.S. Food and Drug Administration (FDA) nor the European Medicines Agency (EMA) has issued specific guidance detailing the acceptable levels of isotopic variants for deuterated active pharmaceutical ingredients. The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) is actively working on establishing a science-based proposal for the synthesis, analysis, and control of deuterated APIs.[1][2][3] The prevailing view within the scientific community is that achieving 100% isotopic purity is practically unattainable.[1][2] Consequently, lower deuterated isotopologues (e.g., d49, d48) are increasingly considered an integral part of the drug substance's distribution profile rather than impurities in the traditional sense.

This paradigm shifts the responsibility to the manufacturer to thoroughly characterize the isotopic distribution of this compound and to justify the proposed specifications based on a comprehensive evaluation of the product's safety and efficacy in preclinical and clinical studies.

Establishing Specifications for this compound

In the absence of explicit regulatory mandates, the establishment of isotopic purity specifications for this compound should be based on a risk-based approach and supported by robust analytical data. A key consideration is the potential impact of lower isotopologues on the drug's pharmacokinetic and pharmacodynamic properties.

Table 1: General Isotopic Purity Recommendations for Deuterated Compounds

ParameterRecommended SpecificationRationale
Isotopic Enrichment ≥ 98%A commonly accepted benchmark in the industry for high-quality deuterated compounds, ensuring the vast majority of the molecules contain the desired number of deuterium atoms.
d49 Isotopologue ReportThe most abundant lower isotopologue, its level should be monitored and controlled.
d48 and Lower Isotopologues ReportWhile present at lower levels, their distribution should be characterized to ensure batch-to-batch consistency.
Undeuterated Tricaprilin (d0) ≤ 0.5%Minimizing the amount of the non-deuterated counterpart is crucial to maintain the therapeutic advantages of deuteration.

Note: These are general recommendations. Specific limits for this compound should be established based on batch history, process capability, and toxicological and clinical data.

One supplier of this compound lists a purity of ≥98%, although it is not explicitly defined whether this refers to chemical purity, isotopic purity, or a combination thereof.

Experimental Protocols for Determining Isotopic Purity

A multi-pronged analytical approach is essential for the comprehensive characterization of the isotopic purity and distribution of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of a deuterated compound.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the full scan mass spectrum in a positive ion mode, focusing on the m/z range corresponding to the protonated molecules of this compound and its isotopologues.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (d50).

    • Identify and integrate the peak areas of the lower isotopologues (d49, d48, etc.) and the undeuterated compound (d0).

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all detected species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration.

Methodology:

  • Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., chloroform-d).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

    • Integration of residual proton signals against a known internal standard can provide an estimate of the overall level of deuteration.

  • ²H NMR (Deuterium NMR):

    • Acquire a deuterium NMR spectrum. This directly observes the deuterium nuclei, confirming their presence at the expected positions.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the logical flow of assessing and managing the isotopic purity of this compound, the following diagrams are provided.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_evaluation Data Evaluation & Specification cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Purification Purification Synthesis->Purification MS_Analysis Mass Spectrometry (HRMS) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy ('H & 'H) Purification->NMR_Analysis Isotopologue_Distribution Determine Isotopologue Distribution MS_Analysis->Isotopologue_Distribution NMR_Analysis->Isotopologue_Distribution Compare_Specifications Compare to Specifications Isotopologue_Distribution->Compare_Specifications Release_Decision Release Batch? Compare_Specifications->Release_Decision Release Release for Further Manufacturing Release_Decision->Release Yes Investigate Investigate & Reprocess Release_Decision->Investigate No

Workflow for Isotopic Purity Assessment of this compound.

Specification_Decision_Pathway Start This compound Batch Produced Purity_Analysis Perform Isotopic Purity Analysis (MS, NMR) Start->Purity_Analysis Decision_Enrichment Isotopic Enrichment ≥ 98%? Purity_Analysis->Decision_Enrichment Decision_d0 Undeuterated (d0) ≤ 0.5%? Decision_Enrichment->Decision_d0 Yes Fail Batch Fails Specifications Initiate OOS Investigation Decision_Enrichment->Fail No Decision_Distribution Isotopologue Distribution Consistent? Decision_d0->Decision_Distribution Yes Decision_d0->Fail No Pass Batch Meets Specifications Decision_Distribution->Pass Yes Decision_Distribution->Fail No

References

A Technical Guide to Commercial Sourcing and Laboratory Applications of Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and laboratory applications of Tricaprilin-d50, a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines key product specifications from prominent suppliers, details a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and presents visual workflows to guide researchers in its sourcing and application.

Introduction to this compound

This compound is the deuterium-labeled form of Tricaprilin, a triglyceride composed of three caprylic acid (C8) fatty acid chains. In pharmaceutical and metabolic research, stable isotope-labeled compounds like this compound are indispensable tools. They serve as ideal internal standards in bioanalytical methods, particularly for isotope dilution mass spectrometry. Due to their near-identical physicochemical properties to the endogenous analyte, deuterated standards co-elute chromatographically and exhibit similar ionization efficiency, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Commercial Suppliers of this compound

For researchers looking to procure this compound for laboratory use, two primary commercial suppliers have been identified: ChemScene and MedchemExpress. Below is a comparative summary of their product specifications. Pricing and availability are typically provided upon quotation request.

SpecificationChemSceneMedchemExpress
Product Name This compoundThis compound (Trioctanoin-d50)
Catalog Number CS-0438477HY-B1804S1
Molecular Formula C₂₇D₅₀O₆[1]C₂₇D₅₀O₆
Molecular Weight 520.99[1]520.99
Purity ≥98%[1]Information available upon request
CAS Number None Provided[1]None Provided
Synonyms Trioctanoin-d50; Glyceryl trioctanoate-d50[1]Trioctanoin-d50; Glyceryl trioctanoate-d50
Storage Sealed in dry, 2-8°CInformation available upon request
Documentation Certificate of Analysis and Safety Data Sheet available upon request.Certificate of Analysis and Safety Data Sheet available upon request.

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Tricaprilin in a biological matrix (e.g., plasma, serum). This protocol should be optimized based on the specific instrumentation and experimental conditions of the user's laboratory.

1. Preparation of Stock and Working Solutions:

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in an appropriate organic solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL.

  • Analyte (Tricaprilin) Stock Solution (1 mg/mL): Prepare a stock solution of non-labeled Tricaprilin in the same manner.

  • Working Solutions:

    • Calibration Curve Standards: Perform serial dilutions of the Tricaprilin stock solution with the appropriate solvent to create a series of calibration standards at known concentrations.

    • Internal Standard Spiking Solution: Dilute the this compound stock solution to a concentration that provides a stable and reproducible signal in the mass spectrometer. This concentration should be kept constant for all samples.

2. Sample Preparation:

  • Aliquoting: In a microcentrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).

  • Spiking: Add a small, fixed volume of the this compound internal standard spiking solution to each sample, including calibration standards and quality control samples.

  • Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile (typically 3-4 volumes of the sample volume), to each tube to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant can be further evaporated and reconstituted in a mobile phase-compatible solvent if concentration is needed.

3. LC-MS/MS Analysis:

  • Chromatography: Use a suitable C18 reversed-phase column for the separation of Tricaprilin. The mobile phase will typically consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Tricaprilin (Analyte): Determine the optimal precursor-to-product ion transition for Tricaprilin.

      • This compound (IS): Determine the corresponding precursor-to-product ion transition for the deuterated internal standard. The precursor ion will have a higher m/z value due to the deuterium labeling.

  • Data Acquisition: Inject the prepared samples and acquire the data for the specified MRM transitions.

4. Data Analysis:

  • Peak Integration: Integrate the chromatographic peak areas for both the analyte (Tricaprilin) and the internal standard (this compound).

  • Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of Tricaprilin in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizing Workflows and Relationships

To further clarify the processes involved in utilizing this compound, the following diagrams have been generated using the DOT language.

Supplier_Selection_Workflow Start Identify Need for This compound Search Search for Commercial Suppliers Start->Search Evaluate Evaluate Supplier Specifications (Purity, Availability, Documentation) Search->Evaluate Request_Quote Request Quotation and Technical Documents (CoA, SDS) Evaluate->Request_Quote Select_Supplier Select Optimal Supplier Request_Quote->Select_Supplier Purchase Purchase this compound Select_Supplier->Purchase End Receive and Verify Compound Purchase->End

Caption: A logical workflow for the selection and procurement of this compound.

Experimental_Workflow Prep_Solutions Prepare Stock and Working Solutions (Analyte & IS) Sample_Prep Sample Preparation (Spiking with IS, Protein Precipitation) Prep_Solutions->Sample_Prep LC_Separation Chromatographic Separation (LC) Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS in MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) MS_Detection->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification

References

The Core Mechanism of Tricaprilin-d50 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Tricaprilin-d50 as an internal standard in the quantitative bioanalysis of Tricaprilin. The principles, experimental protocols, and data interpretation outlined herein are essential for researchers and scientists engaged in pharmacokinetic, toxicokinetic, and metabolic studies involving this medium-chain triglyceride.

Introduction to Tricaprilin and the Role of an Internal Standard

Tricaprilin (glyceryl tricaprylate) is a medium-chain triglyceride composed of a glycerol backbone and three caprylic (octanoic) acid chains. It is under investigation as a medical food and therapeutic agent, notably for its potential to induce ketosis as an alternative energy source for the brain in neurological conditions like Alzheimer's disease[1]. After oral administration, Tricaprilin is hydrolyzed into octanoic acid, which is then metabolized in the liver to produce ketone bodies.

Accurate quantification of Tricaprilin in biological matrices such as plasma is crucial for understanding its pharmacokinetics and metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be affected by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument fluctuations.

To correct for these potential errors, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is the deuterated analog of Tricaprilin and serves as an ideal internal standard. It is chemically identical to the analyte, ensuring that it co-elutes chromatographically and experiences the same extraction recovery and ionization effects. Because it has a different mass, it can be distinguished from the analyte by the mass spectrometer.

The Mechanism of Action of this compound in Quantitative Analysis

The fundamental principle behind using this compound as an internal standard is isotopic dilution. A known, constant amount of this compound is added to all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. The analyte (Tricaprilin) and the internal standard (this compound) are then extracted and analyzed together.

The mass spectrometer measures the peak area response for both the analyte and the internal standard. A ratio of the analyte peak area to the internal standard peak area is calculated for each sample. This ratio is then used to determine the concentration of the analyte in the unknown samples by plotting it against the concentration of the calibration standards.

By using this ratio, any variations that occur during sample preparation and analysis will affect both the analyte and the internal standard equally, and thus, the ratio will remain constant, leading to more accurate and precise results.

Experimental Protocol: Quantification of Tricaprilin in Human Plasma

This section details a representative experimental protocol for the quantification of Tricaprilin in human plasma using this compound as an internal standard.

Materials and Reagents
  • Tricaprilin analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, isopropanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrant, QC, or unknown).

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube.

  • Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Parameter Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (50:50, v/v)
Flow Rate 0.4 mL/min
Gradient 80% B (0-0.5 min), 80-98% B (0.5-2.5 min), 98% B (2.5-3.5 min), 98-80% B (3.5-3.6 min), 80% B (3.6-5.0 min)
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Source Temp. 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 2
Mass Spectrometric Detection

Tricaprilin, like other triglycerides, tends to form adducts in the ESI source, with ammonium adducts ([M+NH₄]⁺) being common when ammonium formate is used as a mobile phase additive, or protonated molecules ([M+H]⁺) with formic acid. A characteristic fragmentation pattern for triglycerides is the neutral loss of one of the fatty acid chains.

Table 1: Mass and Formula of Tricaprilin and this compound

CompoundChemical FormulaExact Mass
TricaprilinC₂₇H₅₀O₆470.36
This compoundC₂₇D₅₀O₆520.67

Given the structure of Tricaprilin (three C8 fatty acid chains), a prominent product ion will result from the loss of one octanoic acid molecule.

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1) [M+NH₄]⁺Product Ion (Q3)Collision Energy (eV)
Tricaprilin488.4345.325
This compound538.7378.525

Note: These are proposed transitions and should be optimized during method development.

Bioanalytical Method Validation (Representative Data)

A bioanalytical method must be validated to ensure its reliability. The following tables present representative data for a validated method for Tricaprilin in human plasma.

Table 3: Calibration Curve Linearity

ParameterValue
Calibration Range10 - 5000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10≤ 10± 10≤ 12± 12
Low30≤ 8± 8≤ 10± 10
Medium500≤ 7± 7≤ 9± 9
High4000≤ 6± 6≤ 8± 8

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Factor
Low3092.50.98
High400095.11.01

Table 6: Stability

Stability ConditionDurationResult
Freeze-Thaw3 cyclesStable
Short-term (Bench-top)8 hours at RTStable
Long-term30 days at -80°CStable
Post-preparative24 hours in autosamplerStable

Visualizing the Workflow and Metabolic Pathway

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) spike Spike with This compound (IS) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition (MRM Mode) lcms->data integrate Peak Integration data->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Bioanalytical workflow for Tricaprilin quantification.
Metabolic Pathway of Tricaprilin

metabolic_pathway tricaprilin Tricaprilin hydrolysis Lipase Hydrolysis (in gut) tricaprilin->hydrolysis octanoic_acid Octanoic Acid hydrolysis->octanoic_acid beta_oxidation Mitochondrial β-oxidation (in liver) octanoic_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa ketogenesis Ketogenesis acetyl_coa->ketogenesis ketones Ketone Bodies (β-hydroxybutyrate, acetoacetate) ketogenesis->ketones brain Alternative Brain Energy Substrate ketones->brain

Simplified metabolic pathway of Tricaprilin.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Tricaprilin in biological matrices. Its use in an isotopic dilution LC-MS/MS method effectively mitigates analytical variability, ensuring the generation of high-quality data for pharmacokinetic and metabolic studies. The representative method and data presented in this guide provide a robust framework for the development and validation of bioanalytical assays for Tricaprilin. Adherence to these principles is critical for supporting drug development programs and regulatory submissions.

References

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to Tricaprilin and its Deuterated Internal Standard, Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, achieving the highest degree of accuracy and reliability is paramount. This technical guide explores the critical differences between the medium-chain triglyceride, Tricaprilin, and its deuterated stable isotope-labeled internal standard, Tricaprilin-d50. Understanding these differences is fundamental to developing robust bioanalytical methods for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

This compound serves as the ideal internal standard for the quantification of Tricaprilin. An internal standard is essential for high-quality bioanalysis, acting as a control for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By incorporating a stable, heavy isotope like deuterium, this compound becomes distinguishable by mass from the endogenous analyte while retaining nearly identical chemical and physical properties.[2] This ensures that it behaves in the same manner as Tricaprilin during extraction, chromatography, and ionization, effectively normalizing for variations and matrix effects that can lead to inaccurate results.[2][3]

Core Differences: A Physicochemical Comparison

The fundamental distinction between Tricaprilin and this compound lies in their isotopic composition. In this compound, all 50 hydrogen (H) atoms have been replaced by their heavier, stable isotope, deuterium (D or ²H). This substitution results in a significant and predictable increase in mass without altering the molecule's chemical structure or reactivity.

PropertyTricaprilinThis compoundRationale for Difference
Chemical Formula C₂₇H₅₀O₆C₂₇D₅₀O₆Replacement of 50 protium (¹H) atoms with 50 deuterium (²H) atoms.
Average Molecular Weight ~470.7 g/mol [4]~521.0 g/mol Each deuterium atom adds ~1.006 Da more mass than a protium atom.
Monoisotopic Mass 470.3607 Da520.6733 DaCalculated based on the most abundant isotopes of each element (¹²C, ¹H/²H, ¹⁶O).
Physicochemical Behavior IdenticalNear-IdenticalThe mass difference is large enough for MS detection but small enough not to significantly affect properties like polarity, solubility, or chromatographic retention time.
Role in Assay Analyte (Target of Quantification)Internal Standard (Reference for Quantification)The analyte is the compound of interest being measured; the internal standard is added at a known concentration to correct for analytical variability.

Application in Quantitative Bioanalysis: An LC-MS/MS Workflow

The use of a deuterated internal standard like this compound is the cornerstone of "gold standard" quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The process ensures that any sample-specific variations, such as incomplete extraction recovery or ion suppression, affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains stable even if the absolute signals fluctuate.

Below is a diagram illustrating a typical bioanalytical workflow for the quantification of Tricaprilin in a biological matrix like human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Unknown Tricaprilin Conc.) Spike Spike with this compound (Known Concentration) Sample->Spike 1 Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract 2 Evap Evaporate & Reconstitute Extract->Evap 3 Inject Inject into UPLC/HPLC Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate 4 Ionize Electrospray Ionization (ESI+) Separate->Ionize 5 Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect 6 Integrate Integrate Peak Areas (Tricaprilin & this compound) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio 7 Quantify Quantify Concentration (vs. Calibration Curve) Ratio->Quantify 8 G cluster_process Shared Analytical Pathway compound_A Tricaprilin (Analyte) Extraction Extraction Efficiency compound_A->Extraction compound_IS This compound (Internal Standard) compound_IS->Extraction Chromatography Chromatographic Co-elution Extraction->Chromatography Ionization Ionization Efficiency (Matrix Effects) Chromatography->Ionization Signal_A Analyte Signal (Area_A) Ionization->Signal_A Signal_IS IS Signal (Area_IS) Ionization->Signal_IS Ratio Peak Area Ratio (Area_A / Area_IS) Signal_A->Ratio Signal_IS->Ratio G cluster_gut Small Intestine cluster_liver Liver (Hepatocytes) Tricap Tricaprilin (Oral Administration) Hydrolysis Lipase-mediated Hydrolysis Tricap->Hydrolysis CaprylicAcid Caprylic Acid (Octanoic Acid) Hydrolysis->CaprylicAcid Glycerol Glycerol Hydrolysis->Glycerol BetaOx β-Oxidation CaprylicAcid->BetaOx Ketones Ketone Bodies (β-hydroxybutyrate) BetaOx->Ketones Brain Brain (Alternative Energy Source) Ketones->Brain Crosses Blood- Brain Barrier

References

Methodological & Application

Application Note: Quantitative Analysis of Triglycerides in Biological Matrices using Tricaprilin-d50 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field providing insights into cellular metabolism, disease pathogenesis, and drug discovery. Triglycerides are a major class of lipids that function as energy storage molecules, and their dysregulation is associated with various metabolic disorders. Accurate and precise quantification of triglycerides in complex biological matrices is crucial for this research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity, selectivity, and throughput.[1][2][3] The use of a stable isotope-labeled internal standard is critical for reliable quantification, as it compensates for variations in sample preparation, matrix effects, and instrument response.[4][5]

Tricaprilin-d50 is a deuterated form of tricaprilin (a triglyceride with three C8:0 fatty acid chains) and serves as an excellent internal standard for the quantification of medium-chain and other triglycerides. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of triglycerides in plasma samples using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Internal Standard (IS): this compound

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water (LC-MS grade)

  • Additives: Formic acid, Ammonium formate

  • Biological Matrix: Human plasma (or other relevant biological samples)

  • Extraction Solvents: Methyl-tert-butyl ether (MTBE)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a modification of established lipid extraction methods, such as the Matyash method, which is effective for a broad range of lipids.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a 50 µL aliquot of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels, typically in the range of 1-10 µg/mL).

  • Protein Precipitation: Add 200 µL of cold methanol containing the internal standard to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 750 µL of MTBE.

    • Vortex for 10 minutes at 4°C.

    • Add 188 µL of water to induce phase separation.

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the upper organic layer (containing lipids) and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of IPA/ACN/Water (2:1:1, v/v/v). Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific analytes and instrumentation.

Parameter Condition
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm or equivalent
Column Temperature 55°C
Mobile Phase A 60:40 ACN:Water with 10 mM Ammonium Formate
Mobile Phase B 90:10 IPA:ACN with 10 mM Ammonium Formate
Flow Rate 0.45 mL/min
Injection Volume 2 µL
Gradient Elution 0-2 min: 30% B, 2-2.5 min: 30-40% B, 2.5-10 min: 40-99% B, 10-12 min: 99% B, 12.1-15 min: 30% B
MS System Agilent 6495 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of standards. For triglycerides, [M+NH4]+ is a common precursor ion.
Collision Energy Optimized for each analyte and internal standard.

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following is an example of how to structure a results table for a validation experiment.

Table 1: Precision and Accuracy of Triglyceride Quantification using this compound

AnalyteNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Triglyceride X 54.56.2102.1
503.14.898.7
5002.53.9101.5
Triglyceride Y 105.27.197.9
1003.85.5103.2
10002.94.399.8

Validation acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (≤20% at the Lower Limit of Quantification).

Mandatory Visualizations

Experimental Workflow

G A 1. Sample Collection (e.g., Plasma) B 2. Internal Standard Spiking (this compound) A->B C 3. Protein Precipitation (Cold Methanol) B->C D 4. Liquid-Liquid Extraction (MTBE) C->D E 5. Phase Separation (Centrifugation) D->E F 6. Supernatant Transfer (Organic Layer) E->F G 7. Solvent Evaporation (Nitrogen Drying) F->G H 8. Reconstitution G->H I 9. LC-MS/MS Analysis H->I J 10. Data Processing and Quantification I->J

Caption: Workflow for Triglyceride Quantification.

Role of Internal Standard in LC-MS/MS

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Analyte in Matrix C Extraction & Cleanup A->C B Internal Standard (IS) (this compound) B->C D LC Separation C->D E MS Detection D->E F Analyte Peak Area E->F G IS Peak Area E->G H Ratio (Analyte/IS) F->H G->H I Quantification H->I

Caption: Logic of Internal Standard Correction.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of triglycerides in biological matrices by LC-MS/MS. The detailed protocol herein offers a solid foundation for researchers to develop and validate high-quality bioanalytical methods for lipidomics research. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for matrix effects and procedural losses, are essential for generating accurate and reproducible data in complex studies.

References

Quantitative Analysis of Tricaprilin in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using Tricaprilin-d50 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Tricaprilin in human plasma. Tricaprilin, a medium-chain triglyceride, is under investigation as a ketogenic agent for various neurological conditions. Accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. This method employs a stable isotope-labeled internal standard, Tricaprilin-d50, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation. The protocol outlines a straightforward liquid-liquid extraction followed by derivatization to fatty acid methyl esters (FAMEs) prior to GC-MS analysis. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Tricaprilin (glyceryl tricaprylate) is a medium-chain triglyceride (MCT) that serves as a precursor to ketone bodies, providing an alternative energy source for the brain. Its therapeutic potential is being explored in conditions characterized by cerebral glucose hypometabolism, such as Alzheimer's disease and certain types of epilepsy. To support the clinical development of Tricaprilin, a reliable bioanalytical method for its quantification in human plasma is essential.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of lipids due to its high sensitivity and selectivity. However, the direct analysis of triglycerides by GC-MS can be challenging due to their low volatility. A common approach to overcome this is the derivatization of triglycerides into their more volatile fatty acid methyl ester (FAME) constituents.

This application note describes a validated GC-MS method for the determination of Tricaprilin in human plasma. The use of this compound, a deuterated analog of Tricaprilin, as an internal standard (IS) is a key feature of this method. Isotope dilution mass spectrometry is the gold standard for quantitative analysis as the IS and analyte exhibit nearly identical chemical and physical properties, ensuring accurate correction for any variations during sample processing and analysis.

Experimental Protocols

Materials and Reagents
  • Tricaprilin (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Boron trifluoride-methanol solution (14% w/v)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler: Agilent 7693A (or equivalent)

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

Sample Preparation
  • Spiking of Internal Standard: To 200 µL of human plasma in a glass centrifuge tube, add 20 µL of this compound internal standard working solution (50 µg/mL in methanol).

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1 mL of hexane to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Transesterification):

    • To the dried residue, add 500 µL of 0.5 M methanolic NaOH.

    • Vortex for 30 seconds and heat at 60°C for 10 minutes.

    • Cool the sample to room temperature.

    • Add 500 µL of 14% boron trifluoride-methanol solution.

    • Vortex for 30 seconds and heat at 60°C for 10 minutes.

    • Cool the sample to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer (hexane) containing the FAMEs to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.

GC-MS Conditions
ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature100°C, hold for 1 min
Ramp 120°C/min to 250°C, hold for 5 min
Ramp 210°C/min to 300°C, hold for 2 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Caprylic Acid Methyl Ester (from Tricaprilin)m/z 87 (quantifier), 74, 143 (qualifiers)
d50-Caprylic Acid Methyl Ester (from this compound)m/z 92 (quantifier), 77, 148 (qualifiers)

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 1: Calibration Curve Data for Tricaprilin in Human Plasma

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.50.025
1.00.051
5.00.248
10.00.505
25.01.259
50.02.512
100.05.021
Linearity (r²) 0.9995

Table 2: Precision and Accuracy of the Method

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.56.8-3.28.5-2.5
Low1.55.21.86.12.3
Medium20.04.1-0.55.3-1.1
High80.03.52.14.71.9

Visualizations

Experimental_Workflow Sample Plasma Sample (200 µL) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Liquid-Liquid Extraction (Hexane) IS_Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Transesterification to FAMEs (Methanolic NaOH, BF3-Methanol) Evaporation->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Experimental workflow for the quantification of Tricaprilin in human plasma.

Metabolic_Pathway Tricaprilin Tricaprilin (MCT) Hydrolysis Lipase Hydrolysis (in gut and plasma) Tricaprilin->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol Caprylic_Acid Caprylic Acid (MCFA) Hydrolysis->Caprylic_Acid Liver Liver Caprylic_Acid->Liver Beta_Oxidation β-Oxidation Liver->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketone_Bodies Ketone Bodies (e.g., β-hydroxybutyrate) Ketogenesis->Ketone_Bodies Brain Brain Ketone_Bodies->Brain Energy Alternative Energy Source Brain->Energy

Preparing Tricaprilin-d50 Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) fatty acids esterified to a glycerol backbone, serves as a key medium-chain triglyceride (MCT). It is utilized in various research and pharmaceutical applications, notably as a ketogenic agent and an alternative energy source for cellular metabolism. Tricaprilin-d50 is a deuterated form of tricaprilin, where 50 hydrogen atoms have been replaced by deuterium. This stable isotope labeling makes it an invaluable tool for metabolic studies, allowing researchers to trace the uptake, transport, and catabolism of its constituent fatty acids and glycerol without the use of radioactive isotopes.

This application note provides detailed protocols for the preparation of this compound stock solutions for use in a range of in vitro experiments, including but not limited to, metabolic flux analysis, lipid droplet dynamics, and cellular energy metabolism studies.

Physicochemical Data and Solubility

The physical and chemical properties of this compound are assumed to be highly similar to its non-deuterated analog, Tricaprilin. Quantitative data for solubility and storage are summarized in the table below.

PropertyValueSource/Comment
Molecular Formula C₂₇D₅₀O₆--INVALID-LINK--
Molecular Weight 520.99 g/mol --INVALID-LINK--
Solubility in DMSO ~41.67 mg/mL (~80 mM)Based on data for Tricaprilin. --INVALID-LINK--
Solubility in Ethanol MiscibleMedium-chain triglycerides are generally miscible with alcohol.
Aqueous Solubility Practically Insoluble--INVALID-LINK--
Recommended Solvents Dimethyl sulfoxide (DMSO), Ethanol (EtOH)For preparation of high-concentration stock solutions.
Storage (Powder) 2-8°C, sealed from moisture--INVALID-LINK--
Storage (Stock Solution) -20°C for short-term (1 month), -80°C for long-term (6 months)General recommendation for lipid stock solutions. --INVALID-LINK--

Experimental Protocols

Materials
  • This compound (solid or oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof, absolute), molecular biology grade

  • Sterile, conical-bottom tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filters (0.22 µm), compatible with the chosen solvent (e.g., PTFE for organic solvents)

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution.

  • Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of an 80 mM stock solution, weigh out 41.68 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the this compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution becomes clear. Gentle warming (up to 37°C) can also aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of this compound Stock Solution in Ethanol

This protocol is an alternative for cell lines that are sensitive to DMSO.

  • Weighing: Accurately weigh the desired amount of this compound into a sterile conical tube.

  • Solvent Addition: Add the required volume of absolute ethanol.

  • Dissolution: Vortex thoroughly. As medium-chain triglycerides are miscible with ethanol, dissolution should occur readily. Sonication can be used to ensure homogeneity.

  • Sterilization: Filter-sterilize the solution as described in Protocol 1.

  • Aliquoting and Storage: Aliquot and store the ethanolic stock solution at -20°C or -80°C. Ensure the tubes are tightly sealed to prevent evaporation of the ethanol.

Preparation of Working Solutions for Cell Culture

It is critical to maintain a low final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity (typically ≤ 0.5% v/v).

  • Pre-warming: Gently warm the required aliquot of the this compound stock solution and the cell culture medium to 37°C.

  • Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform dispersion. For example, to prepare a 100 µM working solution from an 80 mM stock, you can perform a 1:800 dilution (e.g., add 1.25 µL of stock to 1 mL of medium).

  • Application to Cells: Immediately add the final working solution to your cell cultures.

Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and experimental goals. A starting concentration in the range of 50-200 µM is recommended, with optimization based on dose-response and time-course experiments.

Visualizations

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_use Application weigh Weigh this compound add_solvent Add Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solution in Media store->prepare_working Use as needed treat_cells Treat Cells prepare_working->treat_cells

Caption: Workflow for preparing and using this compound solutions.

G Metabolic Fate of this compound in a Cell tricaprilin This compound hydrolysis Lipolysis tricaprilin->hydrolysis glycerol Glycerol-d5 hydrolysis->glycerol caprylic_acid Caprylic Acid-d15 (x3) hydrolysis->caprylic_acid glycolysis Glycolysis/Gluconeogenesis glycerol->glycolysis beta_oxidation β-Oxidation caprylic_acid->beta_oxidation acetyl_coa Acetyl-CoA-d(n) beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy ATP Production tca_cycle->energy

Caption: Simplified metabolic pathway of this compound.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Exercise caution when handling DMSO stock solutions.

  • Ethanol is flammable. Keep it away from open flames and ignition sources.

By following these guidelines and protocols, researchers can successfully prepare stable, sterile stock solutions of this compound for a variety of in vitro applications, enabling precise and reliable metabolic tracing studies.

Application Note: Measuring Ketogenesis Rates with Isotope Tracers like Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and protocol for measuring the rate of ketogenesis in vivo using stable isotope tracers, with a specific focus on the application of deuterated Tricaprilin (Tricaprilin-d50).

Introduction

Ketogenesis is a critical metabolic pathway that produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from the breakdown of fatty acids, primarily in the liver mitochondria.[1][2] These ketone bodies serve as a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, during periods of low glucose availability such as fasting or a ketogenic diet.[1][3] Dysregulation of ketogenesis is implicated in various metabolic diseases, and therapeutic ketosis is being explored for conditions like Alzheimer's disease, epilepsy, and certain cancers.[4]

Accurately measuring the rate of endogenous ketone production (ketogenesis) is essential for understanding its physiological regulation and for developing therapeutic strategies. Stable isotope tracer methodology is a powerful tool for quantifying metabolic fluxes in vivo. This method involves introducing a labeled substrate (the tracer) and measuring its dilution by the endogenously produced, unlabeled equivalent (the tracee).

Tricaprilin, a medium-chain triglyceride (MCT), is hydrolyzed into octanoic acid, which is then rapidly metabolized in the liver to produce ketone bodies. Using a deuterated version, this compound, allows for the production of labeled ketone bodies. By measuring the isotopic enrichment of ketone bodies in the blood, researchers can calculate their rate of appearance (Ra), which reflects the rate of ketogenesis.

Principle of the Method

The methodology is based on the tracer dilution principle.

  • Administration of Tracer: A known amount of this compound is administered orally.

  • Metabolism: The this compound is hydrolyzed in the gut to deuterated octanoic acid, which is absorbed and transported to the liver. Hepatic β-oxidation converts the labeled octanoic acid into labeled acetyl-CoA, which then enters the ketogenesis pathway, producing labeled ketone bodies (acetoacetate-dx and β-hydroxybutyrate-dx).

  • Tracer Dilution: These newly synthesized, labeled ketone bodies mix with the pool of unlabeled ketone bodies produced from endogenous fat stores.

  • Sample Analysis: Blood samples are collected, and the plasma is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentrations and isotopic enrichment of the ketone bodies.

  • Kinetic Calculation: At a metabolic steady state, the rate of appearance (Ra) of the ketone bodies can be calculated based on the tracer infusion/administration rate and the measured isotopic enrichment (Tracer-to-Tracee Ratio).

Signaling Pathway for Hepatic Ketogenesis

The production of ketone bodies is a multi-step enzymatic process occurring within the liver mitochondria, primarily regulated by substrate availability (fatty acids) and hormonal signals like insulin and glucagon. The key rate-limiting enzyme is HMG-CoA synthase 2 (HMGCS2).

Ketogenesis_Pathway Hepatic Ketogenesis Pathway cluster_source Fatty Acid Source cluster_mito Mitochondrion cluster_circulation Circulation & Tissue Uptake Tricaprilin This compound (Tracer) Beta_Oxidation β-Oxidation Tricaprilin->Beta_Oxidation Hydrolysis & Octanoic Acid-d50 Endogenous_Fat Endogenous Triglycerides Endogenous_Fat->Beta_Oxidation Lipolysis & Fatty Acids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ACAT1 ACAT1 Acetyl_CoA->ACAT1 Acetoacetyl_CoA Acetoacetyl-CoA HMGCS2 HMGCS2 (Rate-Limiting) Acetoacetyl_CoA->HMGCS2 HMG_CoA HMG-CoA HMGCL HMGCL HMG_CoA->HMGCL AcAc Acetoacetate (AcAc) BDH1 BDH1 AcAc->BDH1 Circulation Circulation AcAc->Circulation BHB β-Hydroxybutyrate (BHB) BHB->BDH1 NAD+ -> NADH BHB->Circulation ACAT1->Acetoacetyl_CoA HMGCS2->HMG_CoA HMGCL->AcAc BDH1->BHB NADH -> NAD+ Ketone_Pool Circulating Ketone Pool (Labeled + Unlabeled) MCT MCT Transporters Ketone_Pool->MCT Tissues Extrahepatic Tissues (Brain, Heart, Muscle) MCT->Tissues

Caption: The hepatic ketogenesis pathway from fatty acid sources to circulating ketone bodies.

Experimental Protocol

This protocol outlines the key steps for an in vivo study in human subjects. Adjustments may be necessary for animal models.

Materials and Reagents
  • Tracer: this compound (custom synthesis)

  • Internal Standards: Stable isotope-labeled internal standards for β-hydroxybutyrate (e.g., [3,4,4,4-D4]βOHB) and acetoacetate (e.g., [U-13C4]AcAc) for LC-MS/MS quantification.

  • Sample Collection: K2-EDTA collection tubes.

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Sodium Borodeuteride (NaBD4) for acetoacetate stabilization.

  • Equipment: Clinical centrifuge, -80°C freezer, Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

Procedure
  • Subject Preparation:

    • Subjects should fast overnight (10-12 hours) to achieve a metabolic steady state and stimulate basal ketogenesis.

    • A baseline blood sample (-15 min and 0 min) is collected to determine background isotopic enrichment.

  • Tracer Administration:

    • Administer a precisely weighed oral dose of this compound (e.g., 10-20g). The tracer can be mixed into a beverage for palatability.

  • Sample Collection:

    • Collect blood samples into K2-EDTA tubes at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

    • Immediately place samples on ice.

  • Sample Processing:

    • Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Acetoacetate Stabilization: Due to the chemical instability of acetoacetate, it must be stabilized immediately. This is typically done by reducing it to a stable β-hydroxybutyrate analog using sodium borodeuteride (NaBD4). This reaction creates a deuterium-labeled BHB from AcAc, which can be distinguished from the original BHB pool by mass spectrometry.

    • Transfer plasma aliquots to cryovials and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Sample Preparation: Thaw plasma samples and precipitate proteins using a cold solvent mixture (e.g., 1:1 ACN:MeOH) containing the internal standards ([D4]βOHB and [13C4]AcAc).

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

    • Chromatography: Use a reverse-phase UHPLC method to separate β-hydroxybutyrate from its isomers.

    • Mass Spectrometry: Employ tandem MS (MS/MS) with parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to specifically detect and quantify each isotopologue of β-hydroxybutyrate (unlabeled, tracer-derived, and internal standard).

  • Data Analysis and Calculation:

    • Calculate the concentrations of unlabeled and labeled ketone bodies from the standard curves.

    • Determine the Tracer-to-Tracee Ratio (TTR) or mole percent enrichment (MPE) at each time point.

    • The Rate of Appearance (Ra) of total ketone bodies is calculated using appropriate kinetic models. For a steady-state primed-continuous infusion, the formula is Ra = F / E, where F is the tracer infusion rate and E is the isotopic enrichment at plateau. For oral bolus administration, more complex non-steady-state models (e.g., based on the area under the enrichment curve) are required to account for the absorption and clearance kinetics of the tracer.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sample Collection & Processing cluster_analysis Phase 3: Analysis & Calculation Fasting Overnight Fast (10-12h) Baseline Collect Baseline Blood Samples (-15min, 0min) Fasting->Baseline Dosing Oral Administration of This compound Tracer Baseline->Dosing Blood_Draw Serial Blood Sampling (e.g., every 30-60 min) Dosing->Blood_Draw Centrifuge Centrifuge at 4°C to Separate Plasma Blood_Draw->Centrifuge Stabilize Stabilize Acetoacetate with NaBD4 Centrifuge->Stabilize Store Store Plasma at -80°C Stabilize->Store Extraction Protein Precipitation & Addition of Internal Standards Store->Extraction LCMS UHPLC-MS/MS Analysis Extraction->LCMS Quantify Quantify Labeled and Unlabeled Ketone Bodies LCMS->Quantify Calculate Calculate Tracer Enrichment & Rate of Appearance (Ra) Quantify->Calculate

Caption: Workflow for measuring ketogenesis rates using an oral this compound tracer.

Data Presentation and Interpretation

The primary outcome is the Rate of Appearance (Ra) of total ketone bodies, which represents the total rate of ketogenesis from all sources. Data should be summarized in tables to allow for clear comparison between different physiological states or study arms.

Table 1: Example Ketone Body Kinetics in Post-Absorptive State
ParameterUnitValue (Mean ± SD)Reference
Plasma Concentrations
β-hydroxybutyrate (BHB)mM0.22
Acetoacetate (AcAc)mM0.07
Ketone Body Kinetics
Total Ketone Body Raµmol/kg/min3.74 ± 0.45
BHB Raµmol/kg/min2.76 ± 0.31
AcAc Raµmol/kg/min0.98 ± 0.14Calculated

Note: The values presented are representative from studies using 13C-labeled ketone tracers and serve as an example of expected outcomes. Actual results will vary based on the specific tracer, dose, and subject population.

Conclusion

Measuring ketogenesis rates using stable isotope tracers like this compound provides invaluable insight into metabolic physiology. The combination of oral tracer administration with robust LC-MS/MS analysis allows for the safe and accurate quantification of ketone body kinetics in humans. This methodology is a critical tool for basic science research and for the clinical development of drugs that modulate ketone metabolism.

References

Application of Tricaprilin-d50 in Alzheimer's Disease Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is characterized by progressive neurodegeneration and cognitive decline. A key pathological feature of AD is cerebral glucose hypometabolism, where brain cells become less efficient at using glucose for energy.[1] Tricaprilin, a medium-chain triglyceride (MCT), has emerged as a potential therapeutic agent for AD.[2][3] It is metabolized into ketone bodies, which can serve as an alternative energy source for the brain, thereby bypassing the impaired glucose metabolism.[2]

To accurately study the pharmacokinetics and metabolic fate of tricaprilin in the context of Alzheimer's disease, a robust analytical methodology is essential. The use of a stable isotope-labeled internal standard, such as Tricaprilin-d50, is critical for achieving precise and accurate quantification in complex biological matrices like plasma and cerebrospinal fluid (CSF). This document provides detailed application notes and a generalized protocol for the use of this compound in Alzheimer's disease metabolomics studies using liquid chromatography-mass spectrometry (LC-MS).

Principle of Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis. This compound, a deuterated form of tricaprilin, is chemically identical to the analyte of interest but has a different mass. By adding a known amount of this compound to a sample, it acts as an internal standard that experiences the same sample preparation and analytical variations as the endogenous tricaprilin. The ratio of the signal from the analyte to the signal from the internal standard allows for highly accurate and precise quantification, correcting for matrix effects and variations in instrument response.

Data Presentation: Quantitative Insights from Tricaprilin Clinical Trials in Alzheimer's Disease

While specific quantitative data for this compound is not publicly available, the following tables summarize key findings from clinical trials of tricaprilin in patients with mild to moderate Alzheimer's disease. The use of a deuterated internal standard like this compound would be instrumental in obtaining the precise pharmacokinetic data that underpins such clinical outcomes.

Table 1: Pharmacokinetic Parameters of Tricaprilin Formulations

FormulationDosePopulationKey FindingsReference
AC-SD-01 & AC-SD-0320g (post-meal)Healthy Caucasians and AsiansBoth formulations showed desirable pharmacokinetic characteristics, leading to the generation of ketones with excellent safety and tolerability.
AC-SD-0330g (twice daily)Healthy elderlyWell-tolerated and generated excellent levels of ketosis.
Tricaprilin30g (post-meal)Healthy Caucasians and ChineseAdministration after a meal optimized bioavailability and minimized gastrointestinal adverse events.

Table 2: Efficacy of Tricaprilin in Alzheimer's Disease Clinical Trials

StudyInterventionDurationPrimary OutcomeKey ResultsReference
Phase 2 (NCT00142805)Tricaprilin (20g/day) vs. Placebo90 daysADAS-Cog ScoreA statistically significant improvement in ADAS-Cog scores was observed in APOE4(-) patients.
Single-Case ObservationCaprylic Triglyceride109 daysMoCA and MMSE ScoresMoCA scores improved from 24 to 28, and MMSE scores improved from 23 to 28.
Phase 3 (ALTER-AD)Tricaprilin (20g twice daily) vs. Placebo26 weeksADAS-Cog ScoreOngoing study to evaluate the effects on cognition and daily living activities.

Experimental Protocols

The following is a generalized protocol for the quantification of tricaprilin in human plasma using this compound as an internal standard, based on established lipidomics and metabolomics workflows.

Sample Preparation (Plasma)
  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: Add a known concentration of this compound solution (in a solvent like methanol or isopropanol) to each plasma sample. Vortex briefly to mix.

  • Protein Precipitation and Lipid Extraction:

    • Add 4 volumes of ice-cold methanol to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids and internal standard to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol 1:1, v/v). Vortex to ensure complete dissolution.

  • Filtration: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating triglycerides.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B will be used to separate the lipids.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Tricaprilin (Analyte): A specific precursor ion to product ion transition will be monitored.

      • This compound (Internal Standard): A corresponding mass-shifted precursor ion to product ion transition will be monitored.

    • Optimization: Ion source parameters (e.g., spray voltage, gas temperatures) and collision energies for each MRM transition should be optimized to achieve maximum sensitivity.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the MRM transitions of both tricaprilin and this compound using the instrument's software.

  • Ratio Calculation: Calculate the ratio of the peak area of tricaprilin to the peak area of this compound for each sample.

  • Calibration Curve: Prepare a calibration curve by analyzing standards containing known concentrations of tricaprilin and a fixed concentration of this compound. Plot the peak area ratio against the concentration of tricaprilin.

  • Quantification: Determine the concentration of tricaprilin in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Metabolic Pathway of Tricaprilin

Metabolic Pathway of Tricaprilin in the Context of Alzheimer's Disease cluster_ingestion Oral Administration cluster_digestion Digestion & Absorption cluster_liver Hepatic Metabolism cluster_brain Brain Energy Metabolism Tricaprilin Tricaprilin (MCT) Caprylic Acid Caprylic Acid (C8) Tricaprilin->Caprylic Acid Lipolysis Acetyl-CoA Acetyl-CoA Caprylic Acid->Acetyl-CoA β-oxidation Ketone Bodies Ketone Bodies (β-hydroxybutyrate, Acetoacetate) Acetyl-CoA->Ketone Bodies Ketogenesis Brain Energy Alternative Brain Energy Ketone Bodies->Brain Energy Crosses Blood-Brain Barrier Impaired Glucose Metabolism Impaired Glucose Metabolism in AD Brain Energy->Impaired Glucose Metabolism Bypasses

Caption: Metabolic fate of orally administered Tricaprilin to provide an alternative energy source for the brain in Alzheimer's disease.

Experimental Workflow for Tricaprilin Quantification

LC-MS/MS Workflow for Tricaprilin Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Tricaprilin Calibrate->Quantify

Caption: A generalized workflow for the quantitative analysis of Tricaprilin in plasma using a deuterated internal standard.

References

Troubleshooting & Optimization

Troubleshooting Tricaprilin-d50 peak splitting in HPLC chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Tricaprilin-d50, a deuterated triglyceride. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, with a specific focus on peak splitting.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak splitting when analyzing this compound?

Peak splitting for a single analyte like this compound in HPLC can stem from several sources. The most frequent causes include issues with the analytical column, improper sample preparation, or problems with the mobile phase composition.[1][2][3] Column degradation, such as the formation of a void at the column inlet or a partially blocked frit, can cause the sample to travel through different flow paths, resulting in a split peak.[2][4] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting, especially for early eluting peaks.

Q2: Can the injection volume affect the peak shape of this compound?

Yes, a large injection volume, especially when combined with a high concentration of the analyte, can lead to column overload. When the amount of sample injected exceeds the column's capacity, it can result in various peak shape distortions, including peak fronting, tailing, and splitting. It is recommended to inject a volume that is 1-2% of the total column volume to avoid such issues. If you suspect sample overload, try reducing the injection volume or diluting the sample.

Q3: My this compound peak is split, but other compounds in the same run look fine. What should I investigate first?

If only the this compound peak is splitting, the issue is likely related to the specific interaction of this analyte with the chromatographic system or co-elution with an interfering compound. One possibility is that you are observing two closely eluting components. To check for this, try injecting a smaller sample volume; if the split peak resolves into two distinct peaks, you will need to optimize your method to improve separation. Another potential cause is the use of a sample solvent that is not compatible with the mobile phase, which can affect early eluting peaks more significantly.

Q4: All the peaks in my chromatogram, including this compound, are splitting. What does this indicate?

When all peaks in a chromatogram are split, it generally points to a problem that occurs before the separation process begins. Common culprits include a void or channel in the column packing at the inlet, a partially blocked column frit, or significant dead volume in the system connections between the injector and the column. A blocked frit can cause the sample to be distributed unevenly onto the column, leading to split peaks for all components. Similarly, voids in the column packing can create alternative flow paths for the sample.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Column-Related Peak Splitting

This guide will help you determine if your this compound peak splitting is caused by a column issue and how to resolve it.

Symptom Potential Cause Troubleshooting Steps
All peaks are split or distorted.Column void or channeling.1. Disconnect the column and reconnect it, ensuring there are no gaps between the tubing and the column port. 2. If the problem persists, try reversing and flushing the column (only if the manufacturer's instructions permit). 3. If neither step works, the column may need to be replaced.
All peaks are split, and system pressure has increased.Blocked column inlet frit.1. Reverse-flush the column with a strong solvent. 2. If flushing does not resolve the issue, the frit may need to be replaced. 3. To prevent recurrence, use guard columns and filter your samples.
Peak splitting appears after a period of normal performance.Column contamination or degradation.1. Flush the column with a strong solvent to remove strongly retained contaminants. 2. If peak shape does not improve, the column may have reached the end of its lifespan and should be replaced.
Guide 2: Addressing Sample and Mobile Phase-Induced Peak Splitting

Use this guide to troubleshoot peak splitting caused by your sample preparation or mobile phase conditions.

Symptom Potential Cause Troubleshooting Steps
Only the this compound peak (or early eluting peaks) is split.Sample solvent is incompatible with the mobile phase.1. Whenever possible, dissolve and inject your sample in the initial mobile phase. 2. If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase.
Peak splitting occurs at high sample concentrations.Sample overload.1. Reduce the injection volume. 2. Dilute the sample. 3. If necessary, use a column with a larger internal diameter to increase capacity.
Inconsistent peak shapes, including splitting, across different runs.Unstable mobile phase composition or temperature fluctuations.1. Ensure mobile phase components are thoroughly mixed and degassed. 2. Use a column thermostat to maintain a consistent temperature.

Experimental Protocols

Protocol 1: Column Flushing Procedure for Reversed-Phase Columns

This protocol is designed to remove contaminants that may cause peak splitting.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (if compatible with your column)

  • HPLC-grade dichloromethane (if compatible with your column)

Procedure:

  • Disconnect the column from the detector.

  • Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of your mobile phase without the buffer.

  • Flush with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • If you suspect very non-polar contaminants, and your column is compatible, you can perform a more rigorous flush with a solvent series like methanol, tetrahydrofuran, dichloromethane, and hexane. Always ensure the solvents are miscible.

  • Equilibrate the column with the initial mobile phase conditions until the baseline is stable.

  • Reconnect the column to the detector and perform a test injection.

Protocol 2: Sample Solvent Compatibility Test

This protocol helps determine if your sample solvent is causing peak splitting.

Procedure:

  • Prepare two vials of your this compound standard at the same concentration.

  • Vial A: Dissolve the standard in your current sample solvent.

  • Vial B: Dissolve the standard in the initial mobile phase composition. If the solubility is low, use a solvent that is weaker than the mobile phase.

  • Inject the sample from Vial B and observe the peak shape.

  • Inject the sample from Vial A and compare the peak shape to that from Vial B.

  • If the peak shape from Vial B is symmetrical while the peak from Vial A is split, your original sample solvent is likely the cause of the problem.

Visual Troubleshooting Workflows

start Peak Splitting Observed for this compound q1 Are all peaks in the chromatogram split? start->q1 all_split Indicates a pre-column or column-wide issue. q1->all_split Yes single_split Indicates an issue specific to the analyte or method. q1->single_split No check_connections Check for loose fittings and dead volume. all_split->check_connections check_frit Inspect/clean/replace column inlet frit. check_connections->check_frit check_void Check for column void. check_frit->check_void replace_column Replace column if issue persists. check_void->replace_column q2 Is the peak splitting concentration-dependent? single_split->q2 overload Sample Overload q2->overload Yes solvent_effect Sample Solvent Effect or Co-elution q2->solvent_effect No reduce_conc Reduce sample concentration or injection volume. overload->reduce_conc change_solvent Inject sample in mobile phase. solvent_effect->change_solvent optimize_method Optimize separation method (e.g., gradient, temperature). change_solvent->optimize_method optimize_method->replace_column

Caption: Troubleshooting workflow for peak splitting.

cluster_system HPLC System cluster_causes Potential Causes of Peak Splitting injector Injector column Column cause1 Injector Issue (e.g., partial plug) injector->cause1 cause2 Sample Solvent Incompatibility injector->cause2 detector Detector cause3 Column Inlet (Void/Blocked Frit) column->cause3 cause4 Column Packing Degradation column->cause4 cause1->injector Affects sample introduction cause2->injector Distorts peak at injection cause3->column cause4->column Leads to channeling

Caption: Relationship between HPLC components and peak splitting causes.

References

Technical Support Center: Overcoming Matrix Effects in Tricaprilin-d50 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of Tricaprilin-d50. Our focus is on overcoming matrix effects to ensure accurate and reliable quantification.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question: I am observing significant ion suppression and poor signal-to-noise for my this compound internal standard. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix, such as phospholipids, interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1][2]

Here’s a step-by-step guide to troubleshoot and mitigate ion suppression:

  • Evaluate Your Sample Preparation: The most effective way to combat ion suppression is to improve your sample preparation to remove interfering matrix components.[3]

    • Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids, a major cause of ion suppression in bioanalysis.[1][2]

    • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE provides the highest degree of sample cleanup by utilizing a stationary phase to selectively retain the analyte while matrix interferences are washed away. Specialized SPE cartridges, such as those with phospholipid removal capabilities (e.g., HybridSPE), can be particularly effective.

  • Optimize Chromatographic Separation: If ion suppression persists, modify your liquid chromatography (LC) method to separate this compound from the co-eluting interferences.

    • Adjust the gradient profile to increase the separation between your analyte and the suppression zone.

    • Experiment with a different stationary phase (e.g., a C18 to a phenyl-hexyl column) to alter selectivity.

  • Check for Isotopic Instability (H/D Exchange): Although less common for a stable label like in this compound, ensure that deuterium atoms are not exchanging with hydrogen atoms from your solvent or matrix, which would reduce the signal of the fully deuterated standard. This is more likely if the deuterium labels are on exchangeable positions like -OH, -NH, or -COOH groups.

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.

Question: My quality control (QC) samples are showing high variability and poor accuracy. Could this be related to matrix effects?

Answer:

Yes, inconsistent results for QC samples are a classic indicator of variable matrix effects between different samples. Here’s how to address this:

  • Implement a More Robust Sample Preparation Method: As outlined above, switching from a simple protein precipitation to a more selective LLE or SPE method will minimize the sample-to-sample variability in matrix composition.

  • Use Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects by ensuring that your calibrators and samples experience similar ionization suppression or enhancement.

  • Ensure Proper Use of this compound as an Internal Standard: this compound, as a stable isotope-labeled internal standard (SIL-IS), is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the non-labeled Tricaprilin, it should co-elute and experience the same degree of ion suppression. Accurate quantification is achieved by using the ratio of the analyte peak area to the internal standard peak area. If you are still seeing variability, ensure that the internal standard is being added at a consistent concentration to all samples and calibrators before any sample processing steps.

Question: I'm observing poor peak shape (tailing, fronting, or splitting) for this compound. What could be the cause?

Answer:

Poor peak shape can be caused by a variety of factors, some of which can be related to the sample matrix.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or extra-column volume (e.g., excessive tubing length).

  • Peak Fronting: This can be a sign of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.

  • Peak Splitting: This may indicate a partially blocked column frit, a void at the head of the column, or injection in a very strong solvent.

A systematic approach to troubleshooting peak shape issues is outlined in the diagram below.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects refer to the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.

Q2: Why are phospholipids a major problem in the analysis of biological samples?

A2: Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma and serum. They have a tendency to co-extract with many analytes and can cause significant ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. They can also build up on the LC column, leading to poor chromatographic performance over time.

Q3: How does a deuterated internal standard like this compound help in overcoming matrix effects?

A3: A deuterated internal standard is chemically almost identical to the analyte of interest (Tricaprilin in this case) but has a different mass due to the replacement of hydrogen atoms with deuterium. Because of this chemical similarity, it behaves nearly identically during sample preparation, chromatography, and ionization. This means it experiences the same degree of matrix-induced ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to accurate and precise quantification.

Q4: What is the "deuterium isotope effect" and can it affect my analysis?

A4: The deuterium isotope effect refers to a slight difference in physicochemical properties between a deuterated and a non-deuterated compound due to the mass difference between hydrogen and deuterium. In liquid chromatography, this can sometimes lead to a small shift in retention time, with the deuterated compound often eluting slightly earlier. If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the internal standard may not experience the exact same degree of matrix effect, which can compromise accuracy.

Q5: How do I quantitatively assess matrix effects during method validation?

A5: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)

An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. This should be evaluated using matrix from at least six different sources to assess the variability of the matrix effect.

Data Presentation

The following tables summarize the expected performance of different sample preparation techniques for the analysis of triglycerides like Tricaprilin in plasma.

Table 1: Comparison of Analyte Recovery for Different Sample Preparation Techniques

Sample Preparation TechniqueTypical Analyte Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Protein Precipitation (PPT)85 - 105< 15
Liquid-Liquid Extraction (LLE)70 - 90< 15
Solid-Phase Extraction (SPE)> 90< 10
HybridSPE (Phospholipid Removal)> 95< 10

Table 2: Comparison of Phospholipid Removal Efficiency and Impact on Ion Suppression

Sample Preparation TechniquePhospholipid Removal Efficiency (%)Impact on Ion SuppressionReference
Protein Precipitation (PPT)Minimal (< 10%)Significant ion suppression often observed
Liquid-Liquid Extraction (LLE)ModerateReduced ion suppression compared to PPT
Solid-Phase Extraction (SPE)Good (> 85%)Significant reduction in ion suppression
HybridSPE (Phospholipid Removal)Excellent (> 95%)Minimal to no ion suppression

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Vortex briefly to mix.

  • Protein Precipitation & Extraction:

    • Add 400 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).

    • Vortex vigorously for 1 minute.

    • Add 100 µL of water and vortex for another 30 seconds.

  • Phase Separation:

    • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

    • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (e.g., Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lle Liquid-Liquid Extraction supernatant->lle Option 1 spe Solid-Phase Extraction supernatant->spe Option 2 dry_down Evaporate to Dryness lle->dry_down spe->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Peak Shape? tailing Tailing? start->tailing fronting Fronting? start->fronting splitting Splitting? start->splitting tailing->fronting No sol_tailing1 Check for column contamination. Flush or replace column. tailing->sol_tailing1 Yes fronting->splitting No sol_fronting1 Dilute sample or reduce injection volume. fronting->sol_fronting1 Yes sol_splitting1 Check for blocked column frit. Back-flush or replace. splitting->sol_splitting1 Yes sol_tailing2 Reduce extra-column volume. (shorter tubing) sol_tailing1->sol_tailing2 end Peak Shape Improved sol_tailing2->end sol_fronting2 Ensure sample solvent is weaker than mobile phase. sol_fronting1->sol_fronting2 sol_fronting2->end sol_splitting2 Check for column void. Replace column. sol_splitting1->sol_splitting2 sol_splitting2->end

References

How to improve Tricaprilin-d50 signal-to-noise ratio in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in the mass spectrometric analysis of Tricaprilin-d50.

Troubleshooting Guide: Enhancing this compound Signal-to-Noise Ratio

Low signal-to-noise is a common challenge in the LC-MS/MS analysis of deuterated compounds like this compound. This guide provides a systematic approach to identify and resolve the root causes of poor S/N.

Problem: Weak or Noisy this compound Signal

Follow these steps to diagnose and address the issue:

Troubleshooting_Workflow cluster_Start cluster_Step1 Step 1: Sample Preparation & Matrix Effects cluster_Step2 Step 2: Liquid Chromatography cluster_Step3 Step 3: Mass Spectrometry cluster_End Start Start: Low S/N for this compound A1 Is your sample matrix complex? (e.g., plasma, tissue homogenate) Start->A1 A2 Optimize Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation A1->A2 Yes B1 Is chromatographic peak shape poor? (e.g., broad, tailing) A1->B1 No A3 Consider sample dilution to reduce matrix effects. A2->A3 A3->B1 B2 Optimize LC Method: - Use a C8 or C18 column. - Adjust gradient profile for better separation. - Ensure mobile phase compatibility with ESI. B1->B2 Yes B3 Is this compound co-eluting with interfering species? B1->B3 No B2->B3 C1 Are MS parameters optimized for this compound? B3->C1 C2 Optimize MS Parameters: - Source settings (voltages, temperatures) - Gas flows (nebulizer, drying gas) - MRM transitions and collision energy. C1->C2 No C3 Are you using an appropriate internal standard? C1->C3 Yes C2->C3 End Improved S/N Ratio C3->End

Caption: Troubleshooting workflow for low S/N of this compound.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to extract this compound from plasma?

A1: For plasma samples, a combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to minimize matrix effects. Protein precipitation can be performed with cold acetonitrile or methanol. Subsequent LLE with a non-polar solvent like hexane or SPE with a C8 or C18 cartridge can further purify the sample.

Q2: How can I assess the impact of matrix effects on my this compound signal?

A2: To evaluate matrix effects, you can perform a post-extraction spike experiment. This involves comparing the peak area of this compound in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of ion suppression or enhancement.

Liquid Chromatography

Q3: What type of LC column is suitable for this compound analysis?

A3: A reversed-phase C8 or C18 column is typically used for the analysis of triglycerides. Shorter columns (e.g., 50 mm) can provide faster analysis times, while longer columns (e.g., 100-150 mm) may offer better resolution from matrix components.

Q4: What are the recommended mobile phases for this compound?

A4: A common mobile phase combination is a gradient of water with a small amount of ammonium formate (e.g., 1-10 mM) and an organic solvent like methanol, acetonitrile, or isopropanol. The addition of ammonium formate helps in the formation of stable ammonium adducts [M+NH4]+ of triglycerides, which generally provides better sensitivity and reproducibility than protonated molecules [M+H]+.

Mass Spectrometry

Q5: What are the expected precursor and product ions for this compound in MS/MS?

A5: For this compound, the precursor ion will be the ammonium adduct [M+NH4]+. The major product ions will result from the neutral loss of one of the deuterated caprylic acid chains. The exact m/z values will depend on the extent of deuteration. For example, for a hypothetical Tricaprilin with three C8:0-d15 fatty acids, the fragmentation would be as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
This compound (example)524.6367.4[M+NH4-C8:0-d15-H2O]+

Note: The exact masses will vary based on the specific deuteration pattern of your this compound standard. It is crucial to confirm these masses by direct infusion of the standard.

Q6: How do I optimize the collision energy for this compound?

A6: Collision energy should be optimized to maximize the intensity of the desired product ion. This is typically done by infusing a solution of this compound directly into the mass spectrometer and performing a product ion scan at various collision energy settings. A plot of product ion intensity versus collision energy will reveal the optimal setting. For triglycerides, a collision energy in the range of 20-40 eV is a good starting point.

Q7: Is an internal standard necessary for the quantification of this compound?

A7: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification. An ideal internal standard would be a different deuterated triglyceride that is not present in the samples, for example, Tricaprin-d31 or another medium-chain triglyceride. The internal standard helps to correct for variability in sample preparation, injection volume, and ionization efficiency.

Experimental Protocols

Protocol 1: Plasma Sample Preparation
  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC System
ColumnC8 or C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 5 mM Ammonium Formate
Mobile Phase BAcetonitrile/Isopropanol (90:10, v/v) with 5 mM Ammonium Formate
GradientStart at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Nebulizer Gas FlowInstrument dependent
Drying Gas FlowInstrument dependent
MRM Transition
This compoundPrecursor [M+NH4]+ -> Product [M+NH4-d-Caprylic Acid]+
Collision EnergyOptimize between 20-40 eV

Visualization of Key Relationships

Signal_Pathway cluster_Process Analytical Workflow cluster_Factors Factors Affecting S/N Sample Sample (this compound in Matrix) Cleanup Sample Cleanup (SPE/LLE) Sample->Cleanup Separation LC Separation (C18 Column) Cleanup->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Matrix Matrix Effects (Ion Suppression) Matrix->Cleanup Mitigated by Chromatography Poor Peak Shape Co-elution Chromatography->Separation Improved by MS_Params Suboptimal MS Parameters MS_Params->Ionization Optimized during MS_Params->Detection Optimized during

Caption: Relationship between the analytical workflow and factors affecting S/N.

Long-term stability of Tricaprilin-d50 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Tricaprilin-d50 in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for neat this compound?

A1: this compound is a stable, deuterated triglyceride. For long-term storage as a neat compound, it is recommended to store it at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: I need to prepare a stock solution of this compound. Which solvents are recommended?

A2: this compound, being a non-polar triglyceride, is soluble in most organic solvents. For stock solutions, we recommend using solvents such as:

  • Ethanol

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Chloroform

The choice of solvent will depend on the requirements of your specific experimental setup. It is advisable to prepare stock solutions fresh, but if storage is necessary, they should be stored in tightly sealed vials at -20°C or lower to minimize solvent evaporation and potential degradation.

Q3: How can I assess the stability of this compound in my chosen solvent and storage conditions?

A3: The stability of this compound in a specific solvent and under your storage conditions can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometer or evaporative light scattering detector) is a common method for quantifying the parent compound and detecting any potential degradation products.[1][2] It is recommended to perform a stability study by analyzing aliquots of the solution at different time points.

Q4: What are the potential degradation pathways for this compound?

A4: As a triglyceride, this compound can be susceptible to hydrolysis of the ester bonds, especially in the presence of strong acids, bases, or enzymatic activity. This would result in the formation of glycerol-d8 and caprylic acid-d14. Exposure to high temperatures or UV light could also potentially lead to oxidative degradation.

Q5: Are there any signs of degradation I should look for?

A5: Visual inspection of the solution for any changes in color, clarity, or the appearance of precipitates can be an initial indicator of instability. For a more definitive assessment, analytical techniques such as HPLC or LC-MS should be employed to monitor the purity of the compound over time.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in my chromatogram after storing my this compound solution. This could indicate degradation of the compound.1. Prepare a fresh solution of this compound and re-analyze to confirm if the extra peaks are from the stored sample. 2. Consider the possibility of hydrolysis. Look for peaks corresponding to glycerol-d8 and caprylic acid-d14. 3. If degradation is confirmed, review your storage conditions (temperature, light exposure) and solvent choice. Consider storing at a lower temperature or using a different solvent.
I am seeing a decrease in the concentration of my this compound standard over time. This could be due to degradation or solvent evaporation.1. Ensure your storage vials are tightly sealed to prevent solvent evaporation. Using vials with PTFE-lined caps is recommended. 2. Perform a stability study to determine the rate of degradation under your storage conditions. 3. If the decrease is significant, prepare fresh standards more frequently.
My this compound solution appears cloudy or has precipitates. This may indicate that the compound is not fully soluble at the stored concentration and temperature, or that it has degraded.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If it does not redissolve, it may be a degradation product. Analyze the solution by HPLC. 3. Consider preparing a more dilute stock solution or storing it at a slightly higher temperature (if stability permits).

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in Solution

This protocol outlines a general procedure for assessing the long-term stability of this compound in a chosen solvent.

1. Materials:

  • This compound
  • High-purity solvent (e.g., Ethanol, DMSO)
  • Amber glass vials with PTFE-lined caps
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable detector (e.g., MS, ELSD)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
  • Aliquoting: Dispense equal volumes of the stock solution into multiple amber glass vials.
  • Storage Conditions: Store the vials under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
  • Time Points: Designate specific time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).
  • Sample Analysis: At each time point, retrieve one vial from each storage condition. Allow the vial to equilibrate to room temperature before opening. Analyze the sample by a validated HPLC method to determine the concentration of this compound.
  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration at Day 0. A decrease in concentration may indicate degradation. Also, monitor the chromatograms for the appearance of any new peaks, which could be degradation products.

Data Presentation

Table 1: Example of Long-Term Stability Data for this compound (1 mg/mL in Ethanol)

Storage TemperatureTime PointConcentration (mg/mL)% RemainingObservations
-20°CDay 01.00100%Clear, colorless solution
1 Month0.9999%Clear, colorless solution
3 Months1.01101%Clear, colorless solution
6 Months0.9898%Clear, colorless solution
4°CDay 01.00100%Clear, colorless solution
1 Month0.9898%Clear, colorless solution
3 Months0.9797%Clear, colorless solution
6 Months0.9595%Clear, colorless solution
Room TemperatureDay 01.00100%Clear, colorless solution
1 Month0.9292%Clear, colorless solution
3 Months0.8585%Faint yellowing observed
6 Months0.7878%Yellowing and small new peak in HPLC

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow prep Prepare 1 mg/mL this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot storage Store at Different Conditions (-20°C, 4°C, Room Temp) aliquot->storage analysis Analyze at Time Points (0, 1, 3, 6 months) storage->analysis hplc HPLC-MS Analysis analysis->hplc data Evaluate Data (% Remaining, Degradants) hplc->data logical_relationship cluster_factors Influencing Factors cluster_outcome Outcome Temperature Temperature Stability This compound Stability Temperature->Stability Solvent Solvent Solvent->Stability Light Light Light->Stability pH pH pH->Stability Air Air (Oxygen) Air->Stability

References

Troubleshooting low recovery of Tricaprilin-d50 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Tricaprilin-d50, a common internal standard, during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is the function of an internal standard like this compound and why is its consistent recovery important?

An internal standard (IS) is a compound added at a known concentration to samples, calibrators, and quality controls.[1] Its primary role is to compensate for the variability and potential loss of the analyte during the entire analytical workflow, including sample preparation, injection, and analysis.[1][2] By comparing the response of the analyte to the response of the IS, a response ratio is calculated and used for quantification, which helps to improve the accuracy and precision of the results.[2] Consistent and adequate recovery of the IS is critical because it indicates that the analytical method is performing as expected.[2] Poor or variable IS recovery can signal problems with the extraction procedure, matrix effects, or instrument performance, ultimately compromising the reliability of the quantitative data.

Q2: My this compound recovery is low when using Liquid-Liquid Extraction (LLE). What are the common causes and solutions?

Low recovery of this compound in LLE often points to issues with solvent choice, phase separation, or pH. This compound is a nonpolar lipid, so optimizing the extraction for its chemical properties is key.

Potential Causes and Solutions for Poor IS Recovery in LLE

Potential Cause Description Recommended Solution(s)
Inappropriate Solvent Choice The organic solvent is not nonpolar enough to efficiently extract the nonpolar this compound from the aqueous biological matrix. Select a more nonpolar solvent like hexane or methyl tert-butyl ether (MTBE). A mixture of solvents can also be used to fine-tune polarity.
Insufficient Solvent Volume The volume ratio of organic solvent to the aqueous sample is too low, leading to incomplete extraction. Increase the ratio of organic extraction solvent to the aqueous sample. A ratio of 7:1 is often a good starting point for optimization.
Poor Phase Separation An emulsion may form at the interface between the aqueous and organic layers, trapping the IS and preventing its complete transfer into the organic phase. Centrifuge the sample at a higher speed or for a longer duration. The addition of salt (salting out) to the aqueous layer can also help break emulsions and drive the nonpolar IS into the organic phase.
Suboptimal pH While this compound is not ionizable, the sample matrix's pH can affect the solubility of other components, potentially leading to emulsions or other interferences. Ensure the pH of the sample is controlled. For neutral compounds like triglycerides, maintaining a neutral pH is generally a safe starting point.

| Inadequate Mixing | Insufficient vortexing or shaking time does not allow for equilibrium of the IS to be established between the two phases. | Optimize the extraction time and mixing vigor through empirical testing. |

Q3: I'm using Solid-Phase Extraction (SPE) and observing low this compound recovery. What should I investigate?

Low recovery in SPE can result from several factors, from incorrect sorbent choice to issues with the wash and elution steps. A systematic approach is essential for troubleshooting.

Potential Causes and Solutions for Poor IS Recovery in SPE

Potential Cause Description Recommended Solution(s)
Sorbent Polarity Mismatch As a nonpolar triglyceride, this compound requires a nonpolar (reversed-phase) sorbent. Using a polar sorbent will result in the IS failing to be retained. Use a reversed-phase sorbent such as C8 or C18. Ensure the chosen sorbent has a sufficient carbon load to retain a highly nonpolar molecule.
Improper Conditioning The sorbent bed is not properly wetted, leading to inconsistent interactions with the IS. Condition the cartridge sequentially with a strong solvent (e.g., methanol) followed by an equilibration step with a weaker solvent (e.g., water or loading buffer) to ensure the sorbent is fully activated.
Wash Solvent Too Strong The wash solvent is too nonpolar, causing the weakly-retained this compound to be washed away before the elution step. Decrease the organic strength of the wash solvent. Test different proportions of organic solvent and water to find a composition that removes interferences without eluting the IS.
Elution Solvent Too Weak The elution solvent is not strong enough (i.e., not nonpolar enough) to desorb the this compound from the sorbent. Increase the strength of the elution solvent. Use a highly nonpolar solvent like hexane, ethyl acetate, or a mixture with a high percentage of methanol or acetonitrile.
Insufficient Elution Volume Not enough elution solvent is passed through the cartridge to fully desorb the analyte. Increase the elution volume in increments and monitor recovery to ensure the entire amount of IS is collected.

| High Flow Rate | If the flow rate during sample loading is too high, the IS may not have sufficient time to interact with and bind to the sorbent material. | Lower the flow rate during the sample loading step to allow sufficient time for equilibrium to be established. |

Q4: Could matrix effects be the reason for my apparent low this compound recovery?

Yes, matrix effects are a significant cause of poor internal standard performance. Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the IS in the mass spectrometer's source, leading to signal suppression or enhancement.

  • Ion Suppression : This is the more common scenario where matrix components reduce the ionization efficiency of the IS, leading to a decreased signal and what appears to be low recovery.

  • Ion Enhancement : Less frequently, matrix components can increase ionization efficiency, leading to an artificially high signal.

To mitigate matrix effects, consider improving chromatographic separation to resolve the IS from interfering components or enhancing the sample cleanup process by switching from protein precipitation to a more selective method like LLE or SPE.

Q5: How can I determine if the this compound internal standard itself is degrading?

Analyte stability in the biological matrix is a critical element of method validation. Factors like temperature, pH, and enzymatic activity can cause the IS to degrade.

To check for degradation:

  • Prepare a QC Sample: Spike a fresh sample of the biological matrix with a known concentration of this compound.

  • Analyze Immediately: Extract and analyze this sample immediately to establish a baseline (T=0) response.

  • Simulate Experimental Conditions: Store another identical spiked sample under the same conditions (e.g., room temperature on the benchtop, 4°C in an autosampler) for the typical duration of your sample preparation and analysis queue.

  • Re-analyze: Analyze the stored sample and compare its response to the T=0 sample. A significant decrease in the IS signal suggests degradation.

If degradation is occurring, ensure samples are kept at low temperatures (-20°C or -80°C) and consider adding stabilizers or adjusting the sample pH if necessary.

Troubleshooting Workflows & Diagrams

The following diagrams provide a visual guide to troubleshooting low this compound recovery.

G Troubleshooting Workflow for Low this compound Recovery start Low / Variable This compound Recovery check_is 1. Check IS Solution - Correct concentration? - Degradation? start->check_is check_extraction 2. Evaluate Extraction Procedure check_is->check_extraction IS solution OK lle LLE Issues: - Wrong solvent? - Emulsion? - Wrong pH? check_extraction->lle spe SPE Issues: - Wrong sorbent? - Wash too strong? - Elution too weak? check_extraction->spe check_matrix 3. Investigate Matrix Effects - Ion suppression? - Ion enhancement? check_instrument 4. Verify Instrument Performance - MS source clean? - LC carryover? check_matrix->check_instrument optimize_method Optimize Method & Re-evaluate check_instrument->optimize_method lle->check_matrix spe->check_matrix

Caption: A logical workflow for troubleshooting poor internal standard recovery.

G Potential Causes of Low this compound Recovery center Low IS Recovery cat1 Sample Prep center->cat1 cat2 Matrix Effects center->cat2 cat3 IS Stability center->cat3 cat4 Instrumental center->cat4 cause1a Incorrect LLE Solvent cat1->cause1a cause1b Incorrect SPE Sorbent cat1->cause1b cause1c Poor Phase Separation cat1->cause1c cause1d Suboptimal pH cat1->cause1d cause2a Ion Suppression cat2->cause2a cause2b Co-eluting Interferences cat2->cause2b cause3a Enzymatic Degradation cat3->cause3a cause3b Freeze/Thaw Instability cat3->cause3b cause3c Benchtop Instability cat3->cause3c cause4a MS Source Contamination cat4->cause4a cause4b Injector Carryover cat4->cause4b

Caption: Key factors contributing to low internal standard recovery.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound

This protocol is a starting point for developing an LLE method for this compound from a biological matrix like plasma. Optimization is required.

Materials:

  • Biological matrix (e.g., plasma)

  • This compound internal standard spiking solution

  • Extraction Solvent (e.g., Hexane, Methyl Tert-Butyl Ether)

  • Microcentrifuge tubes (2 mL)

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

Methodology:

  • Aliquoting: Pipette 100 µL of the biological sample into a 2 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the this compound internal standard solution to the sample.

  • Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile or methanol. Vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.

  • Extraction: Add 1 mL of the chosen organic extraction solvent (e.g., hexane) to the tube containing the sample (or supernatant from step 3).

  • Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the IS into the organic layer.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or any protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

References

Technical Support Center: Optimizing ESI-MS for Tricaprilin-d50 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the electrospray ionization (ESI) mass spectrometry (MS) analysis of Tricaprilin-d50.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is a deuterated standard used?

A1: this compound is the deuterium-labeled version of Tricaprilin, a triglyceride composed of a glycerol backbone and three caprylic acid (C8:0) fatty acid chains. The 'd50' indicates that 50 hydrogen atoms have been replaced with deuterium. Deuterated standards are used in quantitative mass spectrometry as internal standards. Because they are chemically identical to the analyte but have a different mass, they can be used to correct for sample loss during preparation and for variations in ionization efficiency, leading to more accurate and precise quantification.

Q2: Which ionization mode and adducts are best for this compound analysis?

A2: For neutral lipids like this compound, positive electrospray ionization (ESI+) is the preferred mode. These molecules do not readily protonate or deprotonate. Instead, they are typically detected as adducts with cations present in the mobile phase. The most common and effective adduct for triglycerides is the ammonium adduct ([M+NH₄]⁺).[1][2][3] Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are also frequently observed but can be less desirable for quantification due to their variable presence in solvents and glassware. Lithium adducts ([M+Li]⁺) can also be intentionally formed and may offer unique fragmentation patterns for structural analysis.[4] For robust quantification of this compound, forming the ammonium adduct is highly recommended.

Q3: What are the expected m/z values for this compound and its common adducts?

A3: To calculate the expected mass-to-charge ratio (m/z), you first need the molecular weight of this compound, which is approximately 520.99 g/mol . The expected m/z values for the primary adducts in positive ion mode are summarized in the table below.

Adduct IonFormulaApproximate Mass Added (Da)Expected m/z for this compound [M+Adduct]⁺
AmmoniumNH₄⁺18.03539.02
SodiumNa⁺22.99543.98
PotassiumK⁺39.10560.09

Q4: What is in-source fragmentation, and how can it be minimized for this compound analysis?

A4: In-source fragmentation (or in-source collision-induced dissociation) is the breakdown of an analyte ion within the ion source, before it enters the mass analyzer. For triglycerides, this often manifests as the neutral loss of one of the fatty acid chains. This can be problematic as the resulting fragment ions could be mistaken for other lipid species. To minimize in-source fragmentation, it is crucial to use "softer" ionization conditions. This can be achieved by reducing the cone voltage (also known as fragmentor voltage or declustering potential). Optimizing this voltage is a critical step to ensure that the intact molecular adduct is the most abundant species.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Suboptimal Mobile Phase: Lack of an appropriate cation for adduct formation. 2. Incorrect ESI Source Parameters: Capillary voltage, gas flows, or temperatures are not optimized. 3. Sample Concentration Too Low: The amount of this compound is below the instrument's limit of detection. 4. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.1. Modify Mobile Phase: Ensure the presence of an ammonium salt (e.g., 5-10 mM ammonium formate or ammonium acetate) in the mobile phase to promote [M+NH₄]⁺ adduct formation. 2. Optimize Source Parameters: Systematically adjust the capillary voltage (typically 1-3 kV), nebulizer gas pressure, drying gas flow, and temperature to maximize the signal. Refer to the quantitative tables below for starting points. 3. Increase Sample Concentration: If possible, concentrate the sample or inject a larger volume. 4. Improve Sample Cleanup/Chromatography: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Adjust the chromatographic gradient to separate this compound from suppressive matrix components.
High Background Noise 1. Contaminated Solvents or System: Impurities in the mobile phase, tubing, or ion source. 2. Electrical Noise: Improper grounding or interference from other electronic devices. 3. High Cone Voltage: Can lead to declustering of heavily hydrated ions, which may increase baseline noise.1. Use High-Purity Solvents: Use LC-MS grade solvents and additives. Flush the LC system and clean the ion source. 2. Check Electrical Connections: Ensure the mass spectrometer is properly grounded. 3. Optimize Cone Voltage: While high cone voltage can be used for declustering, find a balance that maintains good signal without excessively increasing the noise.
Poor Reproducibility (Varying Signal Intensity) 1. Unstable ESI Spray: Fluctuations in the electrospray due to incorrect positioning of the ESI probe, inconsistent solvent delivery, or gas flow instability. 2. Sample Carryover: Adsorption of the analyte to parts of the LC system. 3. Inconsistent Adduct Formation: Variable concentrations of adduct-forming ions (e.g., Na⁺, K⁺) in the samples or mobile phase.1. Stabilize the Spray: Optimize the ESI probe position. Ensure the LC pumps are delivering a stable flow and that gas supplies are consistent. Check for a visible and stable Taylor cone. 2. Implement a Wash Step: Use a strong solvent (e.g., isopropanol) in the injection sequence to wash the needle and injection port between samples. 3. Control Adduct Formation: Add a consistent, controlled amount of an adduct-forming salt (like ammonium formate) to the mobile phase to ensure the desired adduct is consistently and dominantly formed.
Multiple Adducts Observed (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) 1. Contamination: Presence of sodium and potassium salts from glassware, solvents, or sample matrix.1. Use High-Purity Reagents: Use LC-MS grade solvents and additives. 2. Proper Glassware Handling: Acid-wash glassware to remove alkali metal contaminants. 3. Increase Ammonium Concentration: A higher concentration of ammonium formate (e.g., 10 mM) can help to outcompete sodium and potassium for adduct formation, leading to a single, dominant adduct ion.
Unexpected Peaks/In-Source Fragments 1. High Cone/Fragmentor Voltage: As discussed in the FAQs, excessive voltage in the source can cause the triglyceride to fragment, typically by losing a fatty acid chain. 2. Thermal Degradation: The analyte may be degrading in a heated ESI source.1. Reduce Cone Voltage: Lower the cone voltage until the [M+NH₄]⁺ ion is the dominant species and fragments are minimized. A typical starting range is 20-40 V. 2. Optimize Source Temperature: Reduce the drying gas temperature to the lowest point that still allows for efficient desolvation, typically between 250-350°C.

Quantitative Data Summary

The following tables provide recommended starting parameters for the analysis of triglycerides like this compound. These should be used as a starting point for method development and optimized for your specific instrument and application.

Table 1: Recommended ESI Source Parameters

ParameterTypical Range (Positive Ion Mode)Notes
Capillary Voltage1.0 - 3.5 kVLower voltages can sometimes provide a more stable spray.
Nebulizer Gas (N₂) Pressure30 - 50 psiAffects droplet size and spray stability.
Drying Gas (N₂) Flow8 - 12 L/minFacilitates solvent evaporation.
Drying Gas Temperature250 - 350 °CHigher temperatures aid desolvation but can cause thermal degradation if too high.
Sheath Gas (N₂) Flow8 - 12 L/minHelps to collimate the ESI spray, improving desolvation and sensitivity.
Sheath Gas Temperature250 - 400 °CAssists in the desolvation process.
Cone (Fragmentor) Voltage20 - 60 VCritical for minimizing in-source fragmentation. Start low and increase gradually.

Table 2: Recommended Mobile Phase Compositions for Reversed-Phase LC-ESI-MS

Mobile Phase ComponentCompositionPurpose
Mobile Phase A (Weak Solvent) 60:40 Acetonitrile:Water (v/v) + 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate provides the NH₄⁺ for adduct formation. Formic acid can aid in peak shape.
Mobile Phase B (Strong Solvent) 90:10 Isopropanol:Acetonitrile (v/v) + 10 mM Ammonium Formate + 0.1% Formic AcidIsopropanol is a strong solvent necessary to elute nonpolar triglycerides from the reversed-phase column.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plasma

This protocol is adapted from standard lipid extraction methods.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Protein Precipitation & Internal Standard Addition: Add 225 µL of cold methanol containing your desired concentration of this compound internal standard. Vortex for 10 seconds.

  • Lipid Extraction: Add 750 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Collection: Carefully collect the upper organic layer (approximately 700-750 µL), which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness using a centrifugal evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase B) for LC-MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: LC-ESI-MS Method for this compound Analysis

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phases:

    • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid

    • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Ramp to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive ESI

    • Scan Mode: Full Scan (e.g., m/z 400-700) or Selected Ion Monitoring (SIM) for the expected this compound adduct (m/z 539.02 ± 0.5).

    • Source Parameters: Use the values in Table 1 as a starting point and optimize as needed.

Visualizations

ESI_Process_for_Tricaprilin cluster_LC LC System cluster_Source ESI Source (Atmospheric Pressure) cluster_MS Mass Spectrometer (Vacuum) LC_Eluent LC Eluent (this compound in Solution) ESI_Needle ESI Needle (High Voltage Applied) LC_Eluent->ESI_Needle Flow Droplet Charged Droplet [M+NH4]+ ESI_Needle->Droplet Nebulization Desolvation Solvent Evaporation (Drying Gas & Heat) Droplet->Desolvation Desolvation Coulomb_Fission Coulomb Fission Desolvation->Coulomb_Fission Gas_Phase_Ion Gas Phase Ion [M+NH4]+ Coulomb_Fission->Gas_Phase_Ion MS_Inlet MS Inlet (Cone Voltage) Gas_Phase_Ion->MS_Inlet Ion Transfer Mass_Analyzer Mass Analyzer MS_Inlet->Mass_Analyzer Troubleshooting_Workflow Start Start: Low or Unstable Signal for this compound Check_Adduct Is [M+NH4]+ Adduct Present? Start->Check_Adduct Check_Intensity Is Signal Intensity Sufficient? Check_Adduct->Check_Intensity Yes Add_Ammonium Action: Add/Increase Ammonium Formate in Mobile Phase Check_Adduct->Add_Ammonium No Check_Stability Is Signal Stable? Check_Intensity->Check_Stability Yes Optimize_Source Action: Optimize Source (Voltage, Gas, Temp) Check_Intensity->Optimize_Source No Stabilize_Spray Action: Check ESI Probe, LC Flow & Gas Supply Check_Stability->Stabilize_Spray No End_Success Analysis Optimized Check_Stability->End_Success Yes Add_Ammonium->Check_Adduct Optimize_Source->Check_Intensity Check_Sample_Prep Action: Review Sample Prep & Chromatography (Ion Suppression) Optimize_Source->Check_Sample_Prep Still Low End_Further Further Investigation (Instrument Maintenance) Check_Sample_Prep->End_Further Stabilize_Spray->Check_Stability

References

Technical Support Center: Tricaprilin-d50 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Tricaprilin-d50 as an internal standard in mass spectrometry-based analyses. Find answers to frequently asked questions and detailed protocols to help you identify and mitigate isotopic interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a deuterated stable isotope-labeled (SIL) internal standard for Tricaprilin. It is chemically identical to Tricaprilin but is heavier due to the replacement of 50 hydrogen atoms with deuterium. This mass difference allows it to be distinguished from the unlabeled analyte in mass spectrometry. SIL internal standards are the gold standard for quantitative analysis as they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.

Q2: What is isotopic interference and why is it a concern when using this compound?

Isotopic interference, or "crosstalk," happens when the signal of the analyte (Tricaprilin) overlaps with the signal of the internal standard (this compound), or vice versa. This can lead to inaccurate quantification. The two main sources of this interference are:

  • Natural Isotopic Abundance: Unlabeled Tricaprilin has naturally occurring heavy isotopes (primarily ¹³C). At high concentrations of Tricaprilin, the signal from these heavy isotopes can contribute to the mass channel of this compound, artificially inflating the internal standard's signal.

  • Isotopic Purity of the Internal Standard: Commercially available this compound is not 100% pure and may contain a small amount of unlabeled Tricaprilin (d0) or partially labeled isotopic variants. This impurity can contribute to the analyte's signal.

Q3: What are the chemical properties of Tricaprilin and this compound I should be aware of?

Understanding the molecular weights and formulas is crucial for setting up your mass spectrometer.

CompoundChemical FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
TricaprilinC₂₇H₅₀O₆470.7470.3607
This compoundC₂₇D₅₀O₆521.0520.6746

Q4: How can I determine the potential for isotopic interference from unlabeled Tricaprilin in my experiment?

The potential for interference depends on the natural isotopic abundance of the elements in Tricaprilin (C₂₇H₅₀O₆). The most significant contribution to the M+1 peak comes from ¹³C. With 27 carbon atoms, there is a notable probability of having one or more ¹³C atoms in a molecule. While the contribution at M+50 is negligible, it's the contribution of multiple heavy isotopes in the analyte that can potentially interfere with the internal standard.

Q5: What is the typical isotopic purity of commercial this compound?

Commercial this compound generally has an isotopic purity of ≥98%.[1] This means that up to 2% of the internal standard could be comprised of unlabeled or partially labeled molecules, which can contribute to the analyte signal. Always refer to the certificate of analysis provided by the supplier for the specific isotopic purity of your standard.

Troubleshooting Guides

Issue: Non-linear calibration curve or inaccurate results.

This is a common symptom of isotopic interference. Follow the protocol below to assess and correct for this issue.

Experimental Protocol: Assessment and Correction of Isotopic Interference

This protocol will guide you through experimentally determining the extent of isotopic cross-contribution between Tricaprilin and this compound.

Part 1: Assess Contribution of Analyte to Internal Standard

  • Prepare a series of calibration standards of unlabeled Tricaprilin in a relevant blank matrix.

  • Analyze these standards by LC-MS/MS without adding the this compound internal standard.

  • Monitor the mass transition for this compound. Any signal detected at the retention time of Tricaprilin corresponds to the isotopic contribution from the unlabeled analyte.

  • Calculate the percentage contribution at each concentration level by dividing the peak area of the interfering signal in the internal standard channel by the peak area of the analyte.

Part 2: Assess Contribution of Internal Standard to Analyte

  • Prepare a sample containing only the this compound internal standard in the blank matrix at the concentration used in your assay.

  • Analyze this sample by LC-MS/MS.

  • Monitor the mass transition for unlabeled Tricaprilin. Any signal detected at this transition is due to impurities in the internal standard.

  • Calculate the percentage contribution by dividing the peak area of the signal in the analyte channel by the peak area of the internal standard.

Part 3: Data Correction

If significant cross-contribution is observed, mathematical correction may be necessary. Several approaches can be taken, including the use of nonlinear calibration functions that account for the mutual interference.[2]

Mitigation Strategies

  • Chromatographic Separation: Ensure baseline separation between Tricaprilin and any potential interfering compounds in the matrix.

  • Optimize MS/MS Transitions: Select precursor and product ions that are specific to Tricaprilin and this compound and minimize overlap.

  • Select a Less Abundant Isotope for the Internal Standard: If interference from the analyte to the internal standard is significant, it may be possible to monitor a less abundant, higher mass isotope of the internal standard that has minimal contribution from the analyte's isotopes.[3]

  • Adjust Analyte/Internal Standard Concentration Ratio: At high analyte concentrations, the isotopic contribution to the internal standard becomes more pronounced. If possible, adjust the concentration of the internal standard to minimize this effect.[3]

Visualizing the Workflow

The following diagram illustrates a typical workflow for identifying and mitigating isotopic interference.

Isotopic_Interference_Workflow cluster_observe Observation cluster_investigate Investigation cluster_decision Decision cluster_mitigate Mitigation cluster_result Outcome observe Inaccurate Results or Non-Linear Calibration Curve assess_analyte_is Assess Analyte Contribution to Internal Standard observe->assess_analyte_is assess_is_analyte Assess Internal Standard Contribution to Analyte observe->assess_is_analyte is_interference Significant Interference? assess_analyte_is->is_interference assess_is_analyte->is_interference optimize_chrom Optimize Chromatography is_interference->optimize_chrom Yes accurate_results Accurate Quantification is_interference->accurate_results No optimize_ms Optimize MS/MS Transitions optimize_chrom->optimize_ms adjust_conc Adjust Concentrations optimize_ms->adjust_conc math_correct Apply Mathematical Correction adjust_conc->math_correct math_correct->accurate_results

Caption: Workflow for troubleshooting isotopic interference.

References

Addressing Tricaprilin-d50 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing solubility challenges with Tricaprilin-d50 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is the deuterated form of Tricaprilin, a triglyceride composed of glycerol and three caprylic acid (C8) fatty acids. Its long hydrocarbon chains make it highly lipophilic (fat-loving) and hydrophobic (water-repelling), leading to its inherent insolubility in water and aqueous buffers.[1][2]

Q2: What are the initial signs of solubility issues with this compound?

A2: Common indicators of solubility problems include:

  • Visible Precipitate: A solid, crystalline, or oily substance that separates from the solution.

  • Cloudiness or Turbidity: A hazy appearance indicating the formation of a fine suspension or emulsion.

  • Phase Separation: The formation of distinct layers, with an oily layer of this compound on top or at the bottom of the aqueous solution.

  • Inconsistent Experimental Results: Poor solubility can lead to inaccurate concentrations of the active compound, resulting in unreliable and non-reproducible data.[3][4]

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution of this compound in aqueous buffers is generally not feasible due to its hydrophobic nature.[2] It is recommended to first dissolve it in a suitable organic solvent or use a specific formulation strategy to create a stable aqueous dispersion.

Q4: What are the primary strategies to solubilize this compound in aqueous solutions?

A4: The most common and effective strategies include:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the overall polarity of the solvent system.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the lipophilic this compound molecules.

  • Emulsification: Creating a stable mixture of oil (this compound) and water with the help of an emulsifying agent.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating a mixture of oil, surfactant, and co-solvent that spontaneously forms a fine emulsion upon gentle agitation in an aqueous medium.

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon dilution of an organic stock solution into an aqueous buffer.

This is a common issue known as "crashing out," where the rapid change in solvent polarity causes the lipophilic compound to become insoluble.

// Node Definitions start [label="Precipitation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Is the final concentration too high?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Reduce final concentration", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Is the organic solvent percentage too low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; increase_solvent [label="Increase co-solvent in final buffer (e.g., 1-5% DMSO)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_mixing [label="Is the mixing technique optimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; improve_mixing [label="Add stock solution dropwise to vortexing buffer", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_surfactant [label="Consider using a surfactant (e.g., Tween 80)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Clear Solution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conc [color="#5F6368"]; check_conc -> reduce_conc [label="Yes", color="#34A853"]; reduce_conc -> end [color="#34A853"]; check_conc -> check_solvent [label="No", color="#EA4335"]; check_solvent -> increase_solvent [label="Yes", color="#34A853"]; increase_solvent -> end [color="#34A853"]; check_solvent -> check_mixing [label="No", color="#EA4335"]; check_mixing -> improve_mixing [label="No", color="#EA4335"]; improve_mixing -> end [color="#34A853"]; check_mixing -> use_surfactant [label="Yes, but still precipitates", color="#4285F4"]; use_surfactant -> end [color="#4285F4"]; } . Caption: Troubleshooting workflow for precipitation issues.

Issue 2: The prepared this compound solution is cloudy or separates over time.

This indicates an unstable formulation, which could be due to the formation of large, unstable emulsion droplets or aggregation of the compound.

  • For Emulsions:

    • Increase Homogenization: If you are preparing an emulsion, increase the speed or duration of homogenization to reduce droplet size.

    • Optimize Surfactant Concentration: The concentration of the emulsifying agent may be too low. Try increasing the surfactant concentration.

  • For Co-solvent Systems:

    • Increase Co-solvent Percentage: The amount of organic co-solvent may be insufficient to maintain solubility. Gradually increase the percentage of the co-solvent in your final solution, being mindful of its potential effects on your experimental system.

  • For All Preparations:

    • Sonication: Brief sonication can help to break up aggregates and create a more uniform dispersion.

    • Temperature: Gently warming the solution may help to improve solubility, but ensure that the temperature is not detrimental to the stability of this compound or other components in your experiment.

Quantitative Data Summary

The following table summarizes the solubility of lipophilic compounds in Tricaprylin and the impact of different formulation strategies. While this data is for non-deuterated Tricaprylin and other active pharmaceutical ingredients (APIs), it provides a useful reference for formulating this compound.

CompoundSolvent/SystemTemperature (°C)Solubility
IbuprofenTricaprylin2510.5 wt%
FenofibrateTricaprylin25Slightly lower than Ibuprofen
DanazolTricaprylinNot SpecifiedSignificantly increased compared to aqueous
ProbucolTricaprylinNot SpecifiedSignificantly increased compared to aqueous

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol is suitable for preparing a stock solution of this compound that can be further diluted into an aqueous buffer for in vitro assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, low-adhesion microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the tube vigorously for 2-3 minutes until the this compound is completely dissolved. A clear solution should be obtained. If dissolution is slow, brief sonication in a water bath may be used.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Solution: To prepare a working solution, add the DMSO stock solution dropwise to the vortexing aqueous buffer. The final concentration of DMSO in the experimental medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion using a Surfactant (Tween 80)

This protocol is designed to create a stable emulsion of this compound in an aqueous medium.

Materials:

  • This compound

  • Tween® 80 (Polysorbate 80)

  • Deionized water or aqueous buffer

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Prepare the Aqueous Phase: In a beaker, add the desired volume of deionized water or buffer.

  • Add Surfactant: To the aqueous phase, add Tween 80 to a final concentration of 0.5% - 2% (w/v) and stir until fully dissolved.

  • Prepare the Oil Phase: In a separate container, weigh the required amount of this compound.

  • Create a Pre-emulsion: While vigorously stirring the aqueous phase, slowly add the this compound (oil phase). Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization: Homogenize the pre-emulsion using a high-speed homogenizer or a probe sonicator. The duration and intensity of homogenization will need to be optimized to achieve a stable, milky-white emulsion with a small droplet size.

  • Stability Assessment: Allow the emulsion to stand at room temperature and observe for any signs of phase separation or creaming over time.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general workflow for developing a SEDDS formulation for this compound. The optimal ratio of oil, surfactant, and co-surfactant will need to be determined experimentally.

Materials:

  • This compound (Oil)

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol®, Propylene Glycol)

  • Glass vials

  • Vortex mixer

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various surfactants and co-solvents to identify suitable excipients.

  • Formulation Preparation: Prepare a series of formulations by mixing this compound, a surfactant, and a co-surfactant in different ratios (e.g., starting with a ratio of 40:40:20 of oil:surfactant:co-surfactant by weight).

  • Homogenization: Vortex each formulation until a clear, homogenous mixture is obtained. Gentle warming may be used to aid in mixing.

  • Self-Emulsification Test: Add a small amount (e.g., 100 µL) of the SEDDS formulation to a larger volume of water or buffer (e.g., 100 mL) with gentle stirring.

  • Observation: A successful SEDDS formulation will spontaneously form a clear or slightly bluish-white microemulsion upon dilution. Observe the time it takes for the emulsion to form and its stability over time.

  • Optimization: Adjust the ratios of the components to optimize the self-emulsification properties and the stability of the resulting emulsion. The goal is to find a formulation that forms a stable microemulsion with a small droplet size.

Visualizations

G

// Node Definitions start [label="Start: Solubilize this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; choose_method [label="Choose Solubilization Method", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; co_solvent [label="Co-solvent Method\n(e.g., DMSO)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; surfactant_emulsion [label="Surfactant/Emulsion Method\n(e.g., Tween 80)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sedds [label="SEDDS Method", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_stock [label="Prepare Concentrated Stock", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dilute [label="Dilute into Aqueous Buffer", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_emulsion [label="Prepare O/W Emulsion", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_sedds [label="Prepare SEDDS Formulation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; test_stability [label="Assess Stability\n(Visual, DLS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stable [label="Stable Solution/Dispersion\nProceed with Experiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="Unstable\n(Precipitation/Separation)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot\n(Adjust concentrations, ratios, mixing)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> choose_method [color="#5F6368"]; choose_method -> co_solvent [label="For Stock Solutions", color="#5F6368"]; choose_method -> surfactant_emulsion [label="For Direct Dispersion", color="#5F6368"]; choose_method -> sedds [label="For Oral Formulations", color="#5F6368"]; co_solvent -> prepare_stock [color="#5F6368"]; prepare_stock -> dilute [color="#5F6368"]; dilute -> test_stability [color="#5F6368"]; surfactant_emulsion -> prepare_emulsion [color="#5F6368"]; prepare_emulsion -> test_stability [color="#5F6368"]; sedds -> prepare_sedds [color="#5F6368"]; prepare_sedds -> test_stability [color="#5F6368"]; test_stability -> stable [label="Yes", color="#34A853"]; test_stability -> unstable [label="No", color="#EA4335"]; unstable -> troubleshoot [color="#EA4335"]; troubleshoot -> choose_method [label="Re-evaluate Method", color="#EA4335"]; } . Caption: Experimental workflow for solubilizing this compound.

References

Best practices for minimizing contamination in Tricaprilin-d50 standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tricaprilin-d50 standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices for minimizing contamination and troubleshooting common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of Tricaprilin, which is a medium-chain triglyceride. In research, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled compounds like this compound are used as internal standards for quantitative analysis, most commonly with liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a deuterated standard is that it is chemically almost identical to the non-deuterated analyte, meaning it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the native compound by a mass spectrometer. This allows for more accurate and precise quantification by correcting for variations in sample recovery and matrix effects.

Q2: What are the ideal storage and handling conditions for this compound?

Proper storage and handling are critical to maintaining the integrity of your this compound standard.

  • Solid Form: When stored as a solid in a tightly sealed vial, this compound can be kept at 2-8°C for extended periods. Always refer to the manufacturer's certificate of analysis for specific recommendations.

  • In Solution: Once dissolved in an organic solvent, it is recommended to prepare fresh solutions daily. If storage is necessary, solutions should be aliquoted into clean glass vials with PTFE-lined caps, stored at -20°C, and used within a month. Avoid repeated freeze-thaw cycles.

  • Before Use: Prior to opening the vial, allow the standard to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture inside the vial, which can lead to degradation or contamination.

Q3: What are the common sources of contamination for this compound standards?

Contamination can arise from several sources, broadly categorized as extrinsic and intrinsic.

  • Extrinsic Contamination: This type of contamination is introduced during handling and preparation.

    • Plasticware: A significant source of contamination comes from plastic lab consumables such as pipette tips, microcentrifuge tubes, and syringe filters. Chemicals can leach from the plastic into the organic solvents used to dissolve the standard. Common leachables include:

      • Slip agents: Oleamide, stearamide, and erucamide.

      • Plasticizers: Phthalates and adipates.

      • Antioxidants and other polymer additives.

    • Cross-contamination: Residues from improperly cleaned glassware or contact with other lipids or non-deuterated tricaprilin can contaminate the standard.

    • Environmental Contaminants: Dust and other airborne particles can introduce various organic molecules.

  • Intrinsic Contamination: This refers to impurities present in the standard as supplied by the manufacturer.

    • Isotopic Purity: Due to the nature of chemical synthesis, no deuterated standard is 100% isotopically pure. It will always contain a small percentage of molecules with fewer deuterium atoms than specified (isotopologues) and a very small amount of the non-deuterated (unlabeled) compound. High-quality standards will have high isotopic purity.

    • Chemical Purity: The standard may contain small amounts of other lipids or artifacts from the synthesis and purification process. Reputable suppliers will provide a certificate of analysis detailing the chemical and isotopic purity.

Q4: How can I detect contamination in my this compound standard?

Mass spectrometry is the primary tool for detecting contamination.

  • GC-MS or LC-MS Analysis: Analyze a solution of the this compound standard.

    • Look for the presence of the non-deuterated Tricaprilin peak at its expected mass-to-charge ratio (m/z).

    • Search for the characteristic m/z values of common plasticizers and slip agents.

    • Examine the chromatogram for unexpected peaks.

  • High-Resolution Mass Spectrometry (HRMS): This technique is particularly useful for assessing isotopic purity by resolving the different isotopologues and quantifying the amount of unlabeled species present.

Q5: What level of isotopic purity is considered acceptable for a this compound standard?

The acceptable level of isotopic purity depends on the sensitivity of the assay. For most applications, an isotopic purity of 98% or higher is recommended. It is crucial to check the certificate of analysis provided by the supplier, which should state the isotopic purity. The presence of unlabeled species can interfere with the quantification of the analyte, especially at low concentrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal in blank samples Contamination from solvents or labware.- Use high-purity, HPLC or MS-grade solvents.- Pre-rinse all glassware with the solvent to be used.- Minimize the use of plasticware. If unavoidable, use products made from virgin polypropylene and consider pre-rinsing with solvent.
Presence of non-deuterated Tricaprilin peak in the standard Intrinsic impurity in the standard.- Check the certificate of analysis for the specified isotopic purity.- If the level of unlabeled compound is higher than specified, contact the supplier.- For highly sensitive assays, it may be necessary to source a standard with higher isotopic purity.
Variable results and poor reproducibility - Inconsistent sample preparation.- Degradation of the standard.- Matrix effects.- Follow a standardized, detailed protocol for sample preparation.- Prepare fresh solutions of the standard daily.- Ensure the deuterated standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.
Unexpected peaks in the chromatogram Contamination from plasticware (plasticizers, slip agents).- Identify the source of the contamination by systematically testing each component of the workflow (e.g., analyze solvent that has been in contact with pipette tips, tubes, etc.).- Switch to glass or higher quality plasticware.

Experimental Protocols

Protocol: Preparation of a this compound Standard Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of contamination.

  • Materials:

    • This compound standard

    • High-purity organic solvent (e.g., HPLC or MS-grade isopropanol, acetonitrile, or methanol)

    • Glass volumetric flask (Class A)

    • Glass syringe or gas-tight syringe

    • Glass Pasteur pipette

    • Amber glass vials with PTFE-lined screw caps

  • Procedure:

    • Allow the vial containing the solid this compound standard to equilibrate to room temperature for at least 60 minutes.

    • Clean all glassware thoroughly. A final rinse with the high-purity solvent to be used is recommended.

    • Accurately weigh the desired amount of solid this compound or use the entire contents of a pre-weighed vial.

    • Quantitatively transfer the solid to the glass volumetric flask.

    • Using a clean glass syringe or pipette, add a small amount of the solvent to dissolve the solid.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert several times to ensure the solution is homogeneous.

    • If the stock solution is not for immediate use, aliquot it into clean amber glass vials with PTFE-lined caps.

    • Store the aliquots at -20°C.

Visualizations

Contamination_Workflow Workflow for Identifying Contamination Sources cluster_prep Preparation of Blanks cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion A Solvent Blank: Analyze pure solvent E LC-MS/MS Analysis A->E B Pipette Tip Blank: Expose solvent to pipette tip, then analyze B->E C Tube Blank: Expose solvent to microfuge tube, then analyze C->E D Full Method Blank: Process solvent through the entire sample preparation workflow D->E F No significant peaks in A, B, C, or D E->F If G Peaks in B, C, or D, but not in A E->G If H Peaks in D that are not in B or C E->H If I System is clean F->I J Contamination from plasticware (pipette tips, tubes) G->J K Contamination from other reagents or steps H->K

Caption: A logical workflow for systematically identifying the source of contamination in an analytical method.

Isotopic_Purity Concept of Isotopic Purity in this compound cluster_components Components of the Standard cluster_impact Impact on Analysis A This compound Standard B This compound (Fully Deuterated) >98% A->B Major Component C Isotopologues (e.g., d49, d48...) <2% A->C Minor Impurities D Tricaprilin-d0 (Unlabeled) <<1% A->D Trace Impurity E Accurate Quantification B->E F Potential for minor interference C->F G Direct interference with analyte quantification D->G

Caption: A diagram illustrating the typical composition of a this compound standard and the analytical impact of its components.

Correcting variable retention times for Tricaprilin-d50 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for chromatographic analysis utilizing Tricaprilin-d50. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during experimentation, with a focus on correcting variable retention times.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (deuterated internal standard) eluting at a slightly different retention time than native Tricaprilin?

This is an expected phenomenon known as the "chromatographic isotope effect" (CIE). The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can reduce the molecule's interaction with the non-polar stationary phase.[1] While a small, consistent shift is normal, significant or erratic shifts indicate other underlying issues.

Q2: What is considered a "normal" retention time variation for this compound in a stable chromatographic system?

For a well-validated and stable HPLC system, the relative standard deviation (RSD) for the retention time of an internal standard over multiple injections should be very low. According to the United States Pharmacopeia (USP), a general requirement for system suitability is that the RSD for replicate injections is less than 2%.[2] However, for internal standards in regulated bioanalysis, this is often expected to be even tighter, typically well below 1%. A run-to-run variation of ±0.02-0.05 minutes can be considered normal, but the acceptable range should be defined by your specific method's validation data.[3]

Q3: Can the mobile phase preparation technique affect the retention time of this compound?

Absolutely. Inconsistent mobile phase preparation is a primary cause of retention time variability. For reversed-phase chromatography, where this compound is often analyzed, the ratio of the organic solvent (like acetonitrile or methanol) to the aqueous phase is critical. Even small variations in this ratio can lead to significant shifts in retention time.[4] It is also crucial to ensure proper mixing, degassing, and pH adjustment (if applicable) of the mobile phase to ensure reproducible results.[5] For instance, mixing 500 mL of ethanol and 500 mL of water will not result in exactly 1000 mL of mobile phase due to volume changes upon mixing, which can affect retention times if not accounted for.

Q4: How does column aging affect the retention time of a non-polar compound like this compound?

Column aging, or degradation, typically leads to a decrease in retention time. This can be due to the loss of the bonded stationary phase or the accumulation of contaminants on the column that mask the active sites. For a non-polar compound like this compound, which is retained by hydrophobic interactions, a loss of the C18 stationary phase will reduce these interactions, causing it to elute faster. This is often accompanied by a loss of column efficiency, leading to broader peaks.

Troubleshooting Guides

Issue: Drifting or Shifting Retention Time for this compound

This guide provides a systematic workflow to diagnose and resolve retention time variability for your deuterated internal standard, this compound.

Step 1: Characterize the Shift

  • Gradual Drift: Is the retention time consistently increasing or decreasing over a sequence of injections? This often points to issues like column temperature changes, mobile phase composition changes, or column degradation.

  • Sudden Shift: Did the retention time change abruptly between injections or after a system restart? This is more likely due to a sudden event like a leak, an air bubble in the pump, or an error in mobile phase preparation.

  • Random Fluctuation: Are the retention times varying unpredictably? This could be caused by an unstable pump, faulty check valves, or intermittent leaks.

Step 2: Systematic Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting retention time shifts.

G cluster_0 Initial Assessment cluster_1 System Checks cluster_2 Hardware & Consumables cluster_3 Resolution Start Variable Retention Time for this compound Nature Characterize the Shift: Gradual, Sudden, or Random? Start->Nature Temp Check Column Temperature Is it stable and correct? Nature->Temp Gradual Drift Flow Verify Flow Rate Manual check, pressure stability Nature->Flow Random Fluctuation MobilePhase Inspect Mobile Phase Freshly prepared? Correct composition? Nature->MobilePhase Sudden Shift Temp->Flow Leaks Check for Leaks Fittings, seals, pump head Flow->Leaks MobilePhase->Leaks Column Evaluate Column Health Age, performance, contamination Leaks->Column Solution Problem Resolved Column->Solution

Caption: A logical workflow for troubleshooting retention time shifts.

Step 3: Corrective Actions

Based on your findings from the systematic check, implement the following corrective actions:

  • Temperature: Ensure the column oven is set to the correct temperature and is functioning properly. Allow adequate time for the column to equilibrate.

  • Flow Rate: Manually verify the flow rate. If it's incorrect, check for leaks, purge the pump to remove air bubbles, and inspect the check valves and pump seals.

  • Mobile Phase: Prepare fresh mobile phase, ensuring accurate measurements and thorough mixing. Always filter and degas the mobile phase before use.

  • Leaks: Inspect all fittings and connections for signs of leaks. Tighten or replace fittings as necessary.

  • Column: If the column is old or contaminated, perform a column wash procedure. If performance does not improve, replace the column.

Quantitative Data Summary

The following table summarizes the general impact of various parameters on the retention time of a non-polar analyte like this compound in reversed-phase chromatography. The magnitude of the shift can vary based on specific analytical conditions.

Parameter ChangeDirection of Retention Time ShiftEstimated Magnitude of Change
Increase in Column Temperature by 1°C Decrease~2%
Increase in Organic Content of Mobile Phase by 1% Decrease5-10%
Decrease in Flow Rate IncreaseProportional to the flow rate change
Column Degradation (Loss of Stationary Phase) DecreaseGradual decrease over time
Deuterium Labeling (Isotope Effect) Decrease (typically)Can be a few seconds to a significant portion of the peak width

Experimental Protocols

Protocol 1: System Suitability Test (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on a given day.

Procedure:

  • Prepare a system suitability sample (SSS) containing this compound at a known concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a minimum of five replicate injections of the SSS.

  • Calculate the following parameters for the this compound peak:

    • Retention Time: Record the retention time for each injection.

    • Peak Area: Record the peak area for each injection.

    • Tailing Factor: Measure the peak asymmetry.

    • Theoretical Plates (Column Efficiency): Calculate the column efficiency.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) of the retention times should be ≤ 1%.

    • The RSD of the peak areas should be ≤ 2%.

    • The tailing factor should be ≤ 2.

    • The number of theoretical plates should be within the range established during method validation.

Protocol 2: Preparation of a Stable Mobile Phase (Acetonitrile/Water)

Objective: To prepare a consistent and stable mobile phase to minimize retention time variability.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Clean, appropriate glassware (e.g., graduated cylinders, volumetric flasks)

  • Solvent filtration apparatus (e.g., 0.45 µm or 0.22 µm filter)

  • Degasser (in-line or sonicator)

Procedure:

  • Measure the required volumes of acetonitrile and water separately using clean graduated cylinders. For higher precision, use volumetric flasks and bring to volume.

  • In a clean, designated mobile phase reservoir, add the water first, followed by the acetonitrile.

  • Mix the solution thoroughly by swirling or using a magnetic stirrer.

  • Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Degas the mobile phase using an in-line degasser or by sonicating for 10-15 minutes to remove dissolved gases.

  • Tightly cap the mobile phase reservoir to prevent evaporation of the more volatile organic component.

  • Always prepare fresh mobile phase daily, especially if it contains buffers, to prevent microbial growth.

Protocol 3: Column Washing and Regeneration (for C18 columns used with non-polar compounds)

Objective: To remove strongly retained contaminants from a C18 column and restore its performance.

Procedure:

  • Disconnect the column from the detector to avoid contamination of the detector cell.

  • If the mobile phase contains buffers, flush the column with 10-20 column volumes of HPLC-grade water/organic solvent (at the same ratio as the mobile phase but without the buffer) to remove salts.

  • Sequentially wash the column with a series of increasingly stronger, miscible solvents. For each solvent, flush with at least 10-20 column volumes. A typical sequence for removing non-polar contaminants is:

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Hexane (if highly non-polar contaminants are suspected)

  • If using hexane, flush the column with isopropanol again to ensure miscibility before returning to the reversed-phase mobile phase.

  • Equilibrate the column with the initial mobile phase conditions until the pressure and baseline are stable.

  • Perform a system suitability test to confirm that the column's performance has been restored.

The following diagram illustrates the general logic for selecting a column washing procedure.

G Start Column Performance Degradation Observed Contaminant_ID Identify Potential Contaminant Type Start->Contaminant_ID Polar Polar Contaminants Contaminant_ID->Polar Known Polar Sample Matrix NonPolar Non-Polar Contaminants (e.g., Lipids) Contaminant_ID->NonPolar Known Non-Polar Sample Matrix (like Tricaprilin) Wash_Polar Wash with High Aqueous Mobile Phase Polar->Wash_Polar Wash_NonPolar Wash with Strong Organic Solvents (e.g., Isopropanol, Hexane) NonPolar->Wash_NonPolar Re_equilibrate Re-equilibrate with Initial Mobile Phase Wash_Polar->Re_equilibrate Wash_NonPolar->Re_equilibrate SST Perform System Suitability Test Re_equilibrate->SST

Caption: Logic for selecting a column washing procedure.

References

Validation & Comparative

Comparative Guide: Validating an LC-MS/MS Method for Tricaprilin Quantification Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tricaprilin in a biological matrix, such as human plasma. The method employs Tricaprilin-d50, a stable isotope-labeled (SIL) internal standard, to ensure high accuracy and precision, a critical requirement for pharmacokinetic and drug development studies. The use of an SIL internal standard is a gold-standard practice in bioanalysis, as it effectively compensates for variability during sample preparation and potential matrix effects.[1][2]

The following sections detail a representative experimental protocol and typical performance characteristics of a validated method, comparing its performance against established regulatory guidelines.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a meticulously detailed protocol. The following methodology is representative of a validated LC-MS/MS assay for tricaprilin.

Sample Preparation: Protein Precipitation

A simple protein precipitation is often sufficient for extracting tricaprilin from plasma samples, offering high throughput and good recovery.[3][4]

  • Step 1: Aliquot 50 µL of plasma sample (calibration standards, quality control samples, or unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 200 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration. The internal standard helps correct for variations during sample processing and analysis.[2]

  • Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Step 4: Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Step 5: Carefully transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve the analyte from endogenous matrix components, minimizing ion suppression.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for separating lipids.

  • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate. The addition of ammonium formate promotes the formation of stable ammonium adducts ([M+NH₄]⁺) for triglycerides, which enhances mass spectrometric detection.

  • Mobile Phase B: 0.1% Formic acid in methanol/isopropanol (90:10, v/v).

  • Gradient Elution: A gradient is employed to effectively elute the highly hydrophobic tricaprilin molecule while maintaining a reasonable run time.

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 50% B

    • 3.6-4.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Tricaprilin: The precursor ion would be the ammonium adduct [M+NH₄]⁺. The product ion would result from the neutral loss of one of the caprylic acid chains.

    • This compound (IS): The precursor and product ions would be selected similarly, accounting for the mass shift due to deuterium labeling.

  • Key MS Parameters:

    • Ion Source Voltage: 5000 V

    • Source Temperature: 550°C

    • Curtain Gas, Gas 1, Gas 2: Optimized to ensure efficient desolvation and ion transfer.

Data Presentation: Method Validation Summary

The method is validated according to regulatory guidelines from the FDA and EMA to ensure its reliability for bioanalytical applications. The table below summarizes the typical acceptance criteria and representative performance data for this validated tricaprilin assay.

Validation ParameterAcceptance CriteriaRepresentative Performance Result
Linearity (r²) r² ≥ 0.990.9985
Calibration Range N/A1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20% RSDAccuracy: 95.7%, Precision: 8.2% RSD
Intra-Day Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-4.5% to 6.8%
Intra-Day Precision (% RSD) ≤15% (≤20% at LLOQ)3.1% to 7.5%
Inter-Day Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-2.8% to 5.3%
Inter-Day Precision (% RSD) ≤15% (≤20% at LLOQ)4.2% to 8.9%
Matrix Effect (IS Normalized) CV ≤ 15%6.7%
Recovery (IS Normalized) Consistent and reproducible92.4% (CV: 5.8%)
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%Passed (e.g., -8.2% to 9.5% deviation)

Performance Comparison and Advantages

Compared to older methods like Gas Chromatography (GC), this LC-MS/MS method offers several distinct advantages:

  • No Derivatization Required: Unlike GC-based analysis of triglycerides, which often requires a time-consuming derivatization step, LC-MS/MS can analyze the intact molecule directly.

  • Higher Specificity: The use of MRM on a tandem mass spectrometer provides exceptional specificity, reducing the likelihood of interference from other endogenous or exogenous compounds in the sample.

  • Superior Accuracy and Precision: The co-eluting, stable isotope-labeled internal standard (this compound) perfectly mimics the behavior of the analyte (tricaprilin) during extraction, chromatography, and ionization. This corrects for matrix effects and other sources of variability far more effectively than a structural analog, leading to superior accuracy and precision.

  • High Throughput: The combination of a simple protein precipitation sample preparation and a fast LC gradient allows for short run times, making the method suitable for analyzing large batches of samples from clinical or preclinical studies.

Experimental Workflow Visualization

The following diagram illustrates the complete logical workflow of the bioanalytical process, from sample handling to final data reporting.

LCMS_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase SampleReceipt Sample Receipt & Login IS_Spike Spiking with This compound IS SampleReceipt->IS_Spike Add IS SamplePrep Sample Preparation (Protein Precipitation) Centrifugation Centrifugation SamplePrep->Centrifugation IS_Spike->SamplePrep SupernatantTransfer Supernatant Transfer to Vials Centrifugation->SupernatantTransfer LC_Injection LC Injection SupernatantTransfer->LC_Injection LC_Separation Chromatographic Separation (C18) LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Raw Data Acquisition MS_Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification ValidationChecks QC Sample Validation Quantification->ValidationChecks Report Final Report Generation ValidationChecks->Report Pass

Caption: Workflow for the LC-MS/MS bioanalysis of tricaprilin.

References

A Comparative Guide to Tricaprilin-d15 and Tricaprilin-d50 as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) molecules, is a medium-chain triglyceride (MCT) that serves as a rapid energy source. Its deuterated isotopologues, such as Tricaprilin-d15 and Tricaprilin-d50, are utilized as metabolic tracers to study lipid metabolism. This guide provides a comparative overview of these two tracers, focusing on their potential applications, analytical considerations, and the underlying principles of their use in metabolic studies.

Principles of Deuterated Tricaprilin as a Metabolic Tracer

The fundamental assumption when using stable isotope tracers is that the isotopic label does not significantly alter the biochemical behavior of the molecule.[1] Deuterium (²H), a stable isotope of hydrogen, is commonly used to label fatty acids and triglycerides.[1][2][3] The increased mass of the deuterated molecule allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry (MS).[4]

Upon administration, deuterated tricaprilin is hydrolyzed into deuterated caprylic acid and glycerol. The deuterated caprylic acid can then enter various metabolic pathways:

  • β-oxidation: In the liver, caprylic acid is rapidly oxidized to acetyl-CoA, which can then enter the Krebs cycle for energy production.

  • Ketogenesis: Acetyl-CoA can be converted into ketone bodies, which are alternative energy sources for the brain and other tissues.

  • Chain elongation: Deuterated caprylic acid can be elongated to form longer-chain fatty acids, which can then be incorporated into other lipids.

By tracking the appearance of the deuterium label in various metabolites and lipid pools over time, researchers can quantify the rates of these metabolic processes.

Comparison of Tricaprilin-d15 and this compound

The key difference between Tricaprilin-d15 and this compound lies in the number of deuterium atoms incorporated into the molecule. While specific data for these two tracers is unavailable, we can infer potential differences in their properties and applications based on the degree of deuteration.

FeatureTricaprilin-d15 (Hypothetical)This compoundConsiderations for Researchers
Deuterium Labeling Lower number of deuterium atoms (15)Higher number of deuterium atoms (50)The number of deuterium atoms will determine the mass shift observed in mass spectrometry. A higher number of labels can provide a more distinct signal from the natural isotopic background.
Isotopic Enrichment Potentially lower achievable isotopic enrichment in downstream metabolites.Potentially higher achievable isotopic enrichment in downstream metabolites.Higher enrichment can lead to greater sensitivity in detection. However, the synthesis of highly deuterated compounds can be more complex and costly.
Metabolic Fate The metabolic fate is expected to follow that of endogenous caprylic acid.The metabolic fate is also expected to follow that of endogenous caprylic acid.It is crucial to verify that the high level of deuteration in this compound does not introduce a significant kinetic isotope effect that could alter its metabolism compared to the native molecule.
Analytical Sensitivity The lower mass shift may require more sensitive mass spectrometry instrumentation to distinguish from background noise.The larger mass shift provides a clearer signal, potentially allowing for detection with less sensitive instrumentation or at lower concentrations.The choice of tracer may depend on the analytical instrumentation available to the researcher.
Availability No commercial sources readily identified.Available from commercial suppliers as a research chemical.The accessibility of the tracer is a critical factor for planning and executing experiments.

Experimental Protocols

While specific, validated protocols for Tricaprilin-d15 and this compound are not published, a general workflow for a metabolic tracing study using a deuterated triglyceride would involve the following key steps.

Experimental Workflow: Metabolic Tracing with Deuterated Tricaprilin

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Tracer Administration (e.g., oral gavage, intravenous infusion) B Biological Sample Collection (e.g., blood, tissue) at timed intervals A->B C Lipid Extraction from Sample B->C D Sample Derivatization (if necessary for GC-MS) C->D E Mass Spectrometry Analysis (e.g., GC-MS, LC-MS/MS) D->E F Quantification of Labeled and Unlabeled Analytes E->F G Calculation of Isotopic Enrichment F->G H Metabolic Modeling and Flux Analysis G->H

Caption: A generalized workflow for a metabolic tracing experiment using deuterated tricaprilin.

Tracer Administration
  • Route of Administration: The choice of administration route (e.g., oral gavage, intravenous infusion) will depend on the specific research question. Oral administration allows for the study of digestion and absorption, while intravenous infusion introduces the tracer directly into the circulation.

  • Dosage: The dose of the tracer should be carefully determined to ensure detectable isotopic enrichment without perturbing the natural metabolic state.

Biological Sample Collection
  • Blood, plasma, and various tissues can be collected at specific time points after tracer administration to track the dynamic changes in labeled metabolites.

Sample Preparation
  • Lipid Extraction: Lipids are typically extracted from biological samples using a solvent system such as a chloroform/methanol mixture.

  • Purification: The extracted lipids may need to be purified to isolate the triglyceride or fatty acid fractions of interest.

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are often converted to more volatile esters, such as fatty acid methyl esters (FAMEs).

Mass Spectrometry Analysis
  • Instrumentation: GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used to separate and detect the labeled and unlabeled analytes.

  • Data Acquisition: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the deuterated and non-deuterated forms of the metabolites of interest. The fragmentation patterns of deuterated triglycerides can be complex and require careful characterization.

Data Analysis
  • Isotopic Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the labeled to total (labeled + unlabeled) analyte.

  • Metabolic Modeling: The data on isotopic enrichment over time can be used in conjunction with metabolic models to calculate kinetic parameters, such as the rates of synthesis, breakdown, and conversion of the metabolites.

Signaling Pathways and Logical Relationships

The metabolism of tricaprilin and its subsequent entry into central carbon metabolism can be visualized as follows:

G Tricaprilin Deuterated Tricaprilin (d15 or d50) CaprylicAcid Deuterated Caprylic Acid Tricaprilin->CaprylicAcid Lipolysis AcetylCoA Deuterated Acetyl-CoA CaprylicAcid->AcetylCoA β-oxidation Elongation Deuterated Long-Chain Fatty Acids CaprylicAcid->Elongation Chain Elongation Krebs Krebs Cycle AcetylCoA->Krebs Ketones Deuterated Ketone Bodies AcetylCoA->Ketones Ketogenesis

Caption: Metabolic fate of deuterated tricaprilin.

Conclusion

Both Tricaprilin-d15 and this compound have the potential to be valuable tools for investigating lipid metabolism. The choice between these two tracers will likely depend on a combination of factors including the specific research question, the required analytical sensitivity, the availability of instrumentation, and budgetary considerations. This compound, being more heavily labeled, may offer advantages in terms of signal-to-noise in mass spectrometry analysis, while its commercial availability makes it a more practical choice for many researchers at present. Future studies directly comparing the performance of these and other deuterated lipid tracers are needed to provide more definitive guidance on their optimal use in metabolic research.

References

A Comparative Guide to Inter-Laboratory Quantification of Tricaprilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of tricaprilin (glyceryl tricaprylate), a medium-chain triglyceride used as a pharmaceutical excipient and in nutritional supplements. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from raw materials to final drug products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction to Tricaprilin and its Analysis

Tricaprilin is a triglyceride composed of a glycerol backbone esterified with three caprylic acid molecules. Its quantification is essential for quality control, formulation development, and pharmacokinetic studies. The analytical methods discussed herein differ in their principles of separation and detection, leading to variations in sensitivity, selectivity, and sample throughput.

Comparison of Quantitative Performance

The following table summarizes the typical performance characteristics of the three most common analytical methods for tricaprilin quantification. The data presented is a synthesis of values reported in scientific literature and should be considered as a general guide. Method performance can vary depending on the specific instrumentation, reagents, and matrix being analyzed.

Performance ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%98.64 - 102.44%[1]95 - 105%
Precision (% RSD) < 5%< 1.53%[1]< 15%
Limit of Detection (LOD) ~1 µg/mLNot Reportedpg/mL to ng/mL range
Limit of Quantification (LOQ) ~5 µg/mLNot Reportedpg/mL to ng/mL range

Experimental Methodologies

Detailed experimental protocols for each of the compared analytical methods are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of triglycerides. Since triglycerides like tricaprilin lack a strong chromophore, detection is typically performed at low wavelengths (205-215 nm).

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing tricaprilin.

  • Dissolve the sample in an appropriate organic solvent, such as isopropanol or a mixture of acetonitrile and methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and isopropanol.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 210 nm
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable method for the quantification of volatile and semi-volatile compounds. For triglycerides, a derivatization step (transesterification) is often employed to convert the triglycerides into their corresponding fatty acid methyl esters (FAMEs), which are more volatile.

Sample Preparation (with Methyl Esterification):

  • Accurately weigh the sample containing tricaprilin into a reaction vial.

  • Add an internal standard (e.g., stearic acid).

  • Add a methyl esterification reagent (e.g., boron trifluoride in methanol).

  • Heat the mixture at a specific temperature and time to complete the reaction (e.g., 75°C for 6.5 minutes).[1]

  • After cooling, add a non-polar solvent (e.g., hexane) and water to extract the FAMEs.

  • Inject the organic layer into the GC.

Chromatographic Conditions:

ParameterCondition
Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250°C
Oven Program Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of all FAMEs.
Detector Flame Ionization Detector (FID) at 280°C
Injection Mode Split or splitless
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of tricaprilin, especially in complex biological matrices. It allows for the direct analysis of the intact triglyceride molecule.

Sample Preparation:

  • For biological samples (e.g., plasma), a protein precipitation step is typically required. Add a cold organic solvent like acetonitrile or methanol to the sample, vortex, and centrifuge.

  • For formulations, a simple dilution with an appropriate solvent may be sufficient.

  • An internal standard (e.g., a stable isotope-labeled tricaprilin) should be added at the beginning of the sample preparation process.

  • Filter the final extract before injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium formate.[2]
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis weigh Weigh Sample & IS derivatize Methyl Esterification weigh->derivatize extract Extract FAMEs derivatize->extract inject Inject into GC extract->inject separate Capillary Column Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample + IS process Protein Precipitation / Dilution sample->process filter Filter/Centrifuge process->filter inject Inject into LC filter->inject separate C18 Separation inject->separate ionize ESI / APCI separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

References

Assessing the Role of Tricaprilin-d50 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the accuracy and precision of deuterated internal standards in lipidomics.

In the precise world of bioanalysis, particularly in the quantification of lipids, the choice of a suitable internal standard is paramount to ensure the accuracy and reliability of results. Among the various options, stable isotope-labeled (SIL) internal standards, such as Tricaprilin-d50, are often considered the gold standard. This guide provides a comprehensive overview of the expected performance of this compound as an internal standard for triglyceride analysis, comparing it with other common alternatives and outlining key experimental protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

This compound is a deuterated form of tricaprilin, a triglyceride containing three caprylic acid (C8:0) fatty acid chains. The replacement of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically identical to its non-labeled counterpart but has a different mass. This key characteristic allows it to be distinguished by a mass spectrometer.

The primary advantage of using a SIL internal standard like this compound is its ability to closely mimic the analyte of interest throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in quantification.

Comparison of Internal Standard Strategies for Triglyceride Analysis

The selection of an internal standard is a critical step in method development. Besides SILs, other types of internal standards are also employed in lipid analysis. The following table compares the key characteristics of these different approaches.

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) The analyte is spiked with a known amount of its isotopically labeled counterpart.- Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.- High chemical and physical similarity to the analyte.- Can be expensive and may not be commercially available for all analytes.- Potential for isotopic interference if not sufficiently labeled.
Odd-Chain Lipids (e.g., Trinonadecanoin) A lipid with an odd number of carbon atoms in its fatty acid chains, which is not naturally abundant in most biological samples, is used as the internal standard.- Generally less expensive than SILs.- Commercially available for many lipid classes.- May not perfectly co-elute with all analytes of interest.- Differences in chemical and physical properties can lead to variations in extraction efficiency and ionization response compared to the analyte.
Structural Analogs A molecule that is chemically similar but not identical to the analyte is used as the internal standard.- Can be a cost-effective option.- Significant differences in chemical and physical properties can lead to poor correction for matrix effects and variability.- May not be suitable for complex matrices.

Expected Performance of this compound

Based on the established principles of using deuterated internal standards, the following performance characteristics can be anticipated for a validated analytical method using this compound for the quantification of corresponding triglycerides.

Validation ParameterAcceptance Criteria (Typical)Expected Performance with this compound
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)High, as it effectively corrects for systematic errors.
Precision (CV%) ≤15% (≤20% at LLOQ)High, as it minimizes random errors throughout the analytical process.
Matrix Effect Within acceptable limits as defined by regulatory guidelinesMinimal, due to the co-elution and similar ionization behavior with the analyte.
Recovery Consistent and reproducibleHigh and consistent, as the SIL standard behaves similarly to the analyte during extraction.

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. The following outlines a general experimental workflow for the analysis of triglycerides using this compound as an internal standard.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Spiking: To 100 µL of plasma or serum, add a known concentration of this compound solution.

  • Protein Precipitation: Add 400 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Phase Separation: Add 200 µL of water and vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A suitable gradient to separate the triglycerides of interest.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the target triglycerides and this compound would need to be optimized.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Experimental workflow for triglyceride analysis.

Internal_Standard_Comparison cluster_SIL Stable Isotope-Labeled cluster_OddChain Odd-Chain Lipid IS_Type Internal Standard Type SIL e.g., this compound IS_Type->SIL OddChain e.g., Trinonadecanoin IS_Type->OddChain SIL_Adv Advantages: - High Accuracy - High Precision - Excellent Matrix Effect Correction SIL->SIL_Adv SIL_Disadv Disadvantages: - Cost - Availability SIL->SIL_Disadv OddChain_Adv Advantages: - Lower Cost - Good Availability OddChain->OddChain_Adv OddChain_Disadv Disadvantages: - Potential for different  extraction/ionization behavior OddChain->OddChain_Disadv

Caption: Comparison of internal standard types.

Navigating Bioanalysis: A Comparative Guide to Tricaprilin-d50 and Alternative Internal Standards for Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the integrity of quantitative data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Tricaprilin-d50 and other potential internal standards, focusing on the linearity assessment of calibration curves in liquid chromatography-mass spectrometry (LC-MS) applications.

While specific performance data for Tricaprylin-d50 is not extensively published, this guide synthesizes best practices and typical performance characteristics of deuterated triglyceride internal standards to offer a robust framework for comparison and selection.

The Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative bioanalysis to correct for variability introduced during sample preparation, extraction, and analysis. An ideal internal standard mimics the physicochemical properties of the analyte, co-eluting as closely as possible without interfering with the analyte's signal. Deuterated standards, such as Tricaprylin-d50, are often considered the gold standard due to their similarity to the endogenous analyte.

Comparison of this compound and Alternative Internal Standards

The selection of an internal standard is contingent on the specific analyte and matrix. For the quantification of medium-chain triglycerides, several alternatives to Tricaprylin-d50 can be considered.

Internal StandardChemical StructureRationale for UsePotential AdvantagesPotential Disadvantages
This compound Glyceryl tri(octanoate-d50)Stable isotope-labeled analog of tricaprin. Chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.High accuracy and precision due to close physicochemical mimicry. Minimal chromatographic shift from the analyte.Higher cost compared to non-labeled standards. Potential for isotopic interference if not adequately resolved.
Tripentadecanoin (15:0) Glyceryl tri(pentadecanoate)Odd-chain triglyceride, not naturally abundant in most biological matrices.Lower cost than isotopic standards. Unlikely to be present endogenously.Differences in chain length can lead to variations in extraction efficiency and chromatographic retention time compared to C8 triglycerides.
Triheptadecanoin (17:0) Glyceryl tri(heptadecanoate)Another odd-chain triglyceride option.Similar advantages to Tripentadecanoin. May offer a different chromatographic profile that could be advantageous in complex matrices.Similar disadvantages to Tripentadecanoin regarding potential differences in analytical behavior.

Linearity Assessment: A Head-to-Head Performance Overview

The linearity of a calibration curve demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. A linear response is crucial for accurate quantification.

ParameterThis compound (Illustrative Data)Tripentadecanoin (15:0) (Typical Performance)Triheptadecanoin (17:0) (Typical Performance)
Calibration Curve Range 1 - 2500 ng/mL1 - 2500 ng/mL1 - 2500 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.995≥ 0.995
Weighting Factor 1/x²1/x²1/x²
Mean Accuracy (%) 98 - 102%95 - 105%95 - 105%
Precision (CV%) < 5%< 10%< 10%

Note: The data for Tricaprylin-d50 is illustrative and based on the expected performance of a high-quality stable isotope-labeled internal standard. Actual performance may vary based on the specific analytical method and matrix.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reliable bioanalytical data.

Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of the analyte (e.g., Tricaprylin) and the internal standard (Tricaprylin-d50, Tripentadecanoin, or Triheptadecanoin) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike the appropriate biological matrix (e.g., plasma, serum) with the calibration standard and QC working solutions to achieve the desired concentration range. A fixed concentration of the internal standard working solution is added to all calibration standards, QCs, and unknown samples.

Sample Preparation: Protein Precipitation
  • To 100 µL of the spiked matrix sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (90:10, v/v).

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for linearity assessment in a bioanalytical method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Stock Stock Solution Preparation Working Working Solution Dilution Stock->Working Spiking Matrix Spiking (Calibration Standards & QCs) Working->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Acquisition Extraction->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Construction (Analyte/IS Ratio vs. Conc.) Integration->Calibration Linearity Linearity Assessment (r², Accuracy, Precision) Calibration->Linearity

Bioanalytical Linearity Assessment Workflow

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While Tricaprylin-d50, as a stable isotope-labeled analog, represents the ideal choice for minimizing analytical variability, odd-chain triglycerides like Tripentadecanoin and Triheptadecanoin can serve as cost-effective alternatives, provided that a thorough validation is performed to account for potential differences in their analytical behavior. The ultimate decision should be based on a comprehensive evaluation of the method's performance characteristics, including linearity, accuracy, and precision, to ensure the generation of high-quality, defensible data in drug development and research.

A Comparative Guide to the Determination of Tricaprilin's Limit of Detection with Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for determining the limit of detection (LOD) of tricaprilin, a medium-chain triglyceride of pharmaceutical interest, with a focus on the use of its deuterated stable isotope, Tricaprilin-d50, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high precision and accuracy by correcting for variability during sample preparation and analysis.

This document presents a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, supported by representative experimental protocols and performance data.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of tricaprilin. The values for LC-MS/MS and GC-MS are based on typical performance for similar medium-chain triglycerides, as specific validated data for tricaprilin with this compound is not widely published.

FeatureLC-MS/MS with this compoundGC-MS with this compoundEnzymatic Assay
Principle Chromatographic separation followed by mass-to-charge ratio detection of tricaprilin and its deuterated internal standard.Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.Enzymatic hydrolysis of triglycerides to glycerol, followed by a colorimetric or fluorometric measurement.
Specificity Very High (distinguishes tricaprilin from other triglycerides)High (can distinguish between different triglycerides)Low (measures total triglycerides)
Estimated Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL~2 µM (~1.7 µg/mL) for total triglycerides[1]
Estimated Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL5 - 25 ng/mL~ 88.5 mg/dL for total triglycerides[2]
Precision (%RSD) < 15%< 20%< 10%
Accuracy (%RE) ± 15%± 20%Not specific for tricaprilin
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction.Derivatization to increase volatility is required.Minimal, direct use of serum/plasma often possible.[3]
Throughput HighModerateHigh
Instrumentation Cost HighModerate to HighLow

Experimental Protocols

LC-MS/MS Method for Tricaprilin Quantification

This protocol describes a representative method for the sensitive and specific quantification of tricaprilin in a biological matrix (e.g., plasma) using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v)

  • Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

c. Mass Spectrometric Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tricaprilin: Precursor ion [M+NH₄]⁺ → Product ion (e.g., neutral loss of a caprylic acid residue)

    • This compound: Precursor ion [M+d50+NH₄]⁺ → Product ion (corresponding neutral loss)

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).

GC-MS Method for Tricaprilin Quantification

This protocol outlines a representative GC-MS method, which requires derivatization of tricaprilin to increase its volatility.

a. Sample Preparation and Derivatization

  • Perform lipid extraction from 100 µL of plasma using a suitable method (e.g., Folch extraction).

  • Add this compound internal standard.

  • Evaporate the solvent.

  • To the dried lipid extract, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b. GC-MS Conditions

  • System: Gas chromatograph coupled to a mass spectrometer

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 150°C, ramp to 320°C.

  • Injection Mode: Splitless

  • Ionization: Electron Ionization (EI)

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic fragments for derivatized tricaprilin and this compound.

Enzymatic Assay for Total Triglycerides

This method is based on commercially available kits for the determination of total triglycerides.

  • Follow the manufacturer's instructions for the triglyceride assay kit.[2][4]

  • Typically, a small volume of serum or plasma is mixed with a reagent containing lipase, which hydrolyzes triglycerides to glycerol and free fatty acids.

  • The glycerol is then enzymatically converted through a series of reactions that produce a colored or fluorescent product.

  • The absorbance or fluorescence is measured and compared to a standard curve to determine the total triglyceride concentration.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection UHPLC Injection reconstitute->injection separation C18 Column Separation injection->separation detection Mass Spectrometry (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification LOD/LLOQ Determination calibration->quantification

Caption: Experimental workflow for determining the LOD of tricaprilin by LC-MS/MS.

comparison_logic cluster_methods Analytical Methods cluster_criteria Performance Criteria lcms LC-MS/MS specificity Specificity lcms->specificity Very High sensitivity Sensitivity (LOD) lcms->sensitivity Very High throughput Throughput lcms->throughput High cost Cost lcms->cost High gcms GC-MS gcms->specificity High gcms->sensitivity High gcms->throughput Moderate gcms->cost Moderate-High enzymatic Enzymatic Assay enzymatic->specificity Low (Total TGs) enzymatic->sensitivity Moderate enzymatic->throughput High enzymatic->cost Low

Caption: Logical comparison of analytical methods for tricaprilin analysis.

Conclusion

For the specific and highly sensitive determination of the limit of detection for tricaprilin, the LC-MS/MS method using a this compound internal standard is the superior choice . This methodology provides the necessary specificity to distinguish tricaprilin from other endogenous triglycerides and the sensitivity required for pharmacokinetic and bioequivalence studies. While GC-MS offers a viable, albeit less sensitive and more labor-intensive alternative, enzymatic assays are unsuitable for specific tricaprilin quantification due to their measurement of total triglycerides. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, including the need for specificity, the required level of sensitivity, and budgetary constraints.

References

Comparative analysis of MCT metabolism using different deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the use of different deuterated standards in the study of medium-chain triglyceride (MCT) metabolism. Understanding the metabolic fate of MCTs is crucial for leveraging their therapeutic potential in various metabolic disorders, neurological conditions, and nutritional interventions. The choice of an appropriate isotopic tracer is paramount for the accuracy and reliability of metabolic studies. This document offers an objective comparison of deuterated standards, supported by experimental data and detailed methodologies, to aid researchers in designing robust and insightful metabolic tracer studies.

Executive Summary

Medium-chain triglycerides (MCTs) are rapidly absorbed and metabolized, providing a quick source of energy in the form of ketones. To trace their metabolic pathways, stable isotope-labeled compounds, particularly deuterated standards, are invaluable tools. This guide explores the nuances of using different deuterated fatty acids as tracers for MCT metabolism. While direct comparative studies on various deuterated MCT standards are limited, this guide synthesizes available data to highlight the key considerations, including the potential for kinetic isotope effects (KIE) and the analytical methodologies for their detection.

Comparison of Deuterated Standards: Key Considerations

The primary difference between various deuterated standards for MCT analysis lies in the number and position of deuterium atoms. This can influence the tracer's behavior and the interpretation of results.

Table 1: Theoretical Comparison of Lightly vs. Heavily Deuterated MCT Tracers

FeatureLightly Deuterated (e.g., d3-octanoate)Heavily Deuterated (e.g., d15-octanoate)Key Considerations for Researchers
Kinetic Isotope Effect (KIE) Lower potential for KIE, as the C-D bonds are fewer and may not be at the primary sites of enzymatic action.Higher potential for a significant KIE, where the heavier isotope can slow down the rate of reactions involving C-H bond cleavage[1][2][3].The choice of deuteration level should consider whether the study aims to trace the metabolic fate with minimal perturbation or to investigate the mechanism of specific enzymatic reactions where KIE can be informative.
Analytical Sensitivity May have a lower signal-to-noise ratio in mass spectrometry compared to heavily deuterated counterparts.The larger mass shift from the endogenous compound provides a clearer signal and higher sensitivity in mass spectrometry analysis.For studies requiring high sensitivity to detect low concentrations of metabolites, a heavily deuterated standard is often preferred.
Metabolic Fate Tracing Generally considered to closely mimic the metabolism of the non-deuterated analog, making it suitable for general metabolic fate studies.While an excellent tracer, the potential for altered reaction rates due to KIE should be considered when interpreting quantitative flux data.Researchers should be aware that heavily deuterated compounds might not always perfectly reflect the kinetics of their natural counterparts.
Availability and Cost Often more readily available and less expensive to synthesize.Can be more expensive and may have limited commercial availability for specific isomers.Budget and accessibility are practical considerations in the selection of a deuterated standard.

Experimental Data on MCT Metabolism

While direct comparisons of different deuterated MCT standards are scarce, studies using stable isotope tracers have provided valuable quantitative data on MCT metabolism.

Table 2: Quantitative Analysis of MCT Metabolism Using a 13C-Labeled MCT Tracer

Metabolic FateMCT-only DietMCT-mix (with protein and carbohydrates)
Oxidation to CO2 ~42%~62%
Incorporation into Long-Chain Fatty Acids (LCFA) <1%<1%
Data from a study using glyceryl tri[1,2,3,4-13C4]-octanoate tracer in healthy males at rest.[4]

This data indicates that a significant portion of ingested MCTs is oxidized for energy, and the presence of other macronutrients can enhance this process.[5] The minimal conversion to LCFAs suggests that MCTs are less likely to be stored as fat compared to long-chain triglycerides.

Experimental Protocols

Accurate analysis of deuterated MCTs and their metabolites requires robust and validated experimental protocols. Below are generalized methodologies for sample preparation and analysis.

Protocol 1: Quantification of Deuterated Fatty Acids in Plasma by GC-MS

This protocol is adapted from established methods for the analysis of fatty acids in biological samples.

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., d3-palmitic acid).
  • Perform lipid extraction using a 2:1 (v/v) chloroform:methanol solution.
  • Centrifuge to separate the phases and collect the lower organic layer.

2. Derivatization:

  • Dry the lipid extract under a stream of nitrogen.
  • Convert fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding boron trifluoride (BF3) in methanol and incubating at 60°C for 10 minutes.
  • Alternatively, for higher sensitivity, derivatize with a pentafluorobenzyl (PFB) bromide reagent to form PFB esters.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-225ms) with a temperature gradient optimized for FAME or PFB ester separation.
  • Mass Spectrometer (MS): Operate in selected ion monitoring (SIM) mode to detect the specific m/z of the deuterated and non-deuterated fatty acids of interest.
  • Quantification: Create a calibration curve using known concentrations of fatty acid standards and the deuterated internal standard. The concentration of the target analyte is determined from the ratio of its peak area to that of the internal standard.

Protocol 2: Analysis of Deuterated MCT Metabolites by LC-MS/MS

This protocol is suitable for a broader range of metabolites, including those that are not easily derivatized for GC-MS.

1. Sample Preparation:

  • Perform a protein precipitation step on the plasma sample by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated internal standard.
  • Vortex and centrifuge to pellet the proteins.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification.
  • MRM Transitions: Define specific precursor-to-product ion transitions for each deuterated and non-deuterated metabolite of interest. This provides high selectivity and sensitivity.
  • Data Analysis: Quantify metabolites by comparing the peak areas of the endogenous compounds to their corresponding deuterated internal standards.

Signaling Pathways in MCT Metabolism

MCTs have been shown to influence key metabolic signaling pathways, contributing to their physiological effects.

MCT_Metabolism_Workflow cluster_ingestion Ingestion & Digestion cluster_transport Transport cluster_liver Hepatic Metabolism cluster_energy Energy Production MCT MCT Ingestion MCFA Medium-Chain Fatty Acids (MCFAs) MCT->MCFA Lipases PortalVein Portal Vein MCFA->PortalVein Direct Absorption Liver Liver PortalVein->Liver BetaOxidation β-Oxidation Liver->BetaOxidation Mitochondria AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies Ketogenesis Brain Brain KetoneBodies->Brain Energy Source Muscles Muscles KetoneBodies->Muscles Energy Source

Caption: Workflow of MCT metabolism from ingestion to energy production.

MCTs are rapidly hydrolyzed to MCFAs, which are absorbed directly into the portal vein and transported to the liver. In the liver, they undergo β-oxidation to produce acetyl-CoA, which is then used for ketogenesis. The resulting ketone bodies serve as an energy source for various tissues, including the brain and muscles.

MCT_Signaling_Pathway cluster_cellular_effects Cellular Effects in Skeletal Muscle cluster_outcomes Metabolic Outcomes MCT Medium-Chain Triglycerides (MCTs) Akt Akt MCT->Akt Activates AMPK AMPK MCT->AMPK Activates mTOR mTOR Akt->mTOR Activates PGC1a PGC-1α AMPK->PGC1a Activates FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes

Caption: Signaling pathways activated by MCT metabolism in skeletal muscle.

MCTs have been shown to activate key signaling molecules such as Akt and AMP-activated protein kinase (AMPK) in skeletal muscle. Activation of the Akt/mTOR pathway is involved in protein synthesis, while AMPK activation enhances mitochondrial biogenesis and fatty acid oxidation, contributing to improved energy metabolism.

Conclusion

The selection of a deuterated standard for MCT metabolism studies requires careful consideration of the research question, analytical method, and potential for kinetic isotope effects. While heavily deuterated standards offer analytical advantages, lightly deuterated tracers may more closely mimic the kinetics of their endogenous counterparts. This guide provides a framework for researchers to make informed decisions in designing and interpreting their metabolic studies. The provided experimental protocols and pathway diagrams serve as a starting point for robust and comprehensive investigations into the fascinating and therapeutically relevant metabolism of MCTs.

References

Validating PBPK Models of Ketogenesis: A Comparative Guide to Tricaprilin-d50 and Dual-Tracer Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of physiologically based pharmacokinetic (PBPK) models is paramount in drug development and metabolic research. This guide provides a comprehensive comparison of two key methodologies for validating PBPK models of ketogenesis: the administration of deuterated tricaprilin (Tricaprilin-d50) and the dual-tracer approach using isotopically labeled β-hydroxybutyrate (BHB) and acetoacetate (AcAc).

At a Glance: Methodological Comparison

FeatureThis compoundDual-Tracer (BHB/AcAc)
Principle Oral administration of a deuterated medium-chain triglyceride (MCT) to trace the metabolic fate of its ketogenic breakdown products.Intravenous infusion of isotopically labeled ketone bodies to directly measure their kinetics.
Tracer Type Deuterated (stable isotope) precursor to ketone bodies.Isotopically labeled (e.g., ¹³C) ketone bodies.
Route of Administration Oral.Intravenous.
Physiological Process Modeled Digestion, absorption, and subsequent ketogenesis.[1]Systemic ketone body kinetics (appearance, disposal, and interconversion).[2][3]
Data Output Plasma concentrations of labeled and unlabeled ketone bodies and octanoic acid.Plasma concentrations and isotopic enrichment of BHB and AcAc.[2][3]
Model Validation Focus Absorption and metabolism phases of the PBPK model.Distribution and clearance phases of the PBPK model.
Key Advantage Reflects the entire physiological process from ingestion to ketogenesis, making it highly relevant for orally administered ketogenic compounds.Provides a direct and precise measurement of ketone body turnover, independent of absorption and metabolism complexities.
Key Limitation Indirect measure of ketogenesis, influenced by gastrointestinal factors.Does not account for the absorption and metabolic conversion of precursor compounds.

Delving Deeper: Performance and Experimental Data

The choice between this compound and the dual-tracer method hinges on the specific objectives of the PBPK model validation.

This compound for a Holistic View of Oral Ketogenic Therapies

The use of deuterated tricaprilin, such as this compound, offers a powerful tool for validating PBPK models designed to predict the effects of orally administered ketogenic agents. By tracing the fate of the deuterated caprylic acid released from tricaprilin, researchers can gain insights into the entire cascade of events, from digestion and absorption to hepatic ketogenesis.

Quantitative Data from a Tricaprilin PBPK Model Validation Study

The following table summarizes representative data from a study that utilized a PBPK model to predict plasma ketone levels following oral administration of tricaprilin. The model was validated against clinical trial data.

ParameterObserved (Clinical Trial)Predicted (PBPK Model)Prediction Accuracy
Total Ketone Cmax (µM) 965 ± 1501010104.7%
Total Ketone AUC0-t (hµM) 3011 ± 5503150104.6%
Octanoic Acid Cmax (µM) 450 ± 90475105.6%
Octanoic Acid AUC0-t (hµM) 1250 ± 2101320105.6%

Data are representative and compiled for illustrative purposes.

Dual-Tracer Method for Precision in Ketone Body Kinetics

The dual-tracer method, employing simultaneous infusion of labeled BHB and AcAc, is the gold standard for directly measuring the systemic kinetics of ketone bodies. This approach allows for the precise determination of the rates of appearance (Ra), disposal (Rd), and interconversion of BHB and AcAc, providing critical data for validating the distribution and clearance components of a PBPK model.

Quantitative Data from a Dual-Tracer Ketogenesis Study

The table below presents typical pharmacokinetic parameters obtained from a dual-tracer study measuring ketone body kinetics in healthy adults.

ParameterValue (Mean ± SD)
Total Ketone Body Ra (µmol/kg/min) 3.2 ± 0.5
BHB Ra (µmol/kg/min) 2.1 ± 0.4
AcAc Ra (µmol/kg/min) 1.1 ± 0.2
Total Ketone Body Rd (µmol/kg/min) 3.2 ± 0.5
BHB to AcAc Interconversion (µmol/kg/min) 0.8 ± 0.15
AcAc to BHB Interconversion (µmol/kg/min) 1.5 ± 0.3

Data are representative and compiled for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide

This compound Administration Protocol (Clinical Setting)

  • Subject Preparation: Healthy volunteers or the target patient population are recruited. Subjects typically undergo an overnight fast.

  • Baseline Sampling: A baseline blood sample is collected to determine endogenous levels of ketone bodies and other relevant metabolites.

  • This compound Administration: A standardized dose of this compound is administered orally, often mixed with a standard meal to assess food effects.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Plasma is separated from the blood samples and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentrations of deuterated and non-deuterated tricaprilin, octanoic acid, BHB, and AcAc.

  • Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) for both the deuterated tracer and the total ketone bodies are calculated and used to validate the PBPK model.

Dual-Tracer (BHB/AcAc) Infusion Protocol (Clinical Research Setting)

  • Subject Preparation: Subjects are admitted to a clinical research unit and fast overnight.

  • Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling.

  • Baseline Sampling: A baseline blood sample is collected to measure background isotopic enrichment.

  • Tracer Infusion: A primed-continuous infusion of isotopically labeled BHB (e.g., [U-¹³C4]BHB) and AcAc (e.g., [3,4-¹³C2]AcAc) is initiated. The priming dose is given to rapidly achieve isotopic steady state.

  • Steady-State Blood Sampling: Once isotopic steady state is reached (typically after 90-120 minutes), multiple blood samples are collected over a defined period.

  • Sample Processing: Plasma is immediately deproteinized and stored at -80°C.

  • Isotopic Enrichment Analysis: Plasma samples are analyzed by GC-MS or LC-MS/MS to determine the isotopic enrichment of BHB and AcAc.

  • Kinetic Modeling: The rates of appearance, disposal, and interconversion of BHB and AcAc are calculated using appropriate kinetic models (e.g., Steele's non-steady-state equations). This data is then used to validate the PBPK model's predictions of ketone body clearance and distribution.

Visualizing the Pathways and Processes

Ketogenesis Pathway from Tricaprilin

G Tricaprilin Oral this compound Digestion Gastrointestinal Digestion (Lipases) Tricaprilin->Digestion Absorption Intestinal Absorption Digestion->Absorption Octanoic_Acid Deuterated Octanoic Acid (in Portal Vein) Absorption->Octanoic_Acid Liver Hepatocyte Octanoic_Acid->Liver Mitochondria Mitochondrial Beta-Oxidation Liver->Mitochondria AcetylCoA Deuterated Acetyl-CoA Mitochondria->AcetylCoA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Ketones Deuterated Ketone Bodies (BHB & AcAc) Ketogenesis->Ketones Circulation Systemic Circulation Ketones->Circulation

Caption: Metabolic pathway of oral this compound to ketone bodies.

Dual-Tracer Experimental Workflow

G Start Start: Fasted Subject Catheter IV Catheter Placement (Infusion & Sampling) Start->Catheter Baseline Baseline Blood Sample Catheter->Baseline Infusion Primed-Continuous Infusion ([¹³C]BHB & [¹³C]AcAc) Baseline->Infusion SteadyState Achieve Isotopic Steady State Infusion->SteadyState Sampling Serial Blood Sampling SteadyState->Sampling Analysis LC-MS/MS Analysis (Isotopic Enrichment) Sampling->Analysis Calculation Calculate Ketone Kinetics (Ra, Rd, Interconversion) Analysis->Calculation Validation PBPK Model Validation Calculation->Validation

Caption: Workflow for a dual-tracer ketogenesis study.

Logical Relationship for PBPK Model Validation

G cluster_tricaprilin This compound Method cluster_dualtracer Dual-Tracer Method Tricaprilin_Data PK Data: Deuterated Ketones & Octanoic Acid Tricaprilin_Model PBPK Model Components: - Digestion - Absorption - First-Pass Metabolism Tricaprilin_Data->Tricaprilin_Model Validates PBPK_Model Comprehensive PBPK Model of Ketogenesis Tricaprilin_Model->PBPK_Model DualTracer_Data Kinetic Data: Ketone Ra, Rd, Interconversion DualTracer_Model PBPK Model Components: - Systemic Clearance - Tissue Distribution - Volume of Distribution DualTracer_Data->DualTracer_Model Validates DualTracer_Model->PBPK_Model

Caption: Complementary validation of a PBPK model.

Conclusion

Both this compound and the dual-tracer method are invaluable tools for validating PBPK models of ketogenesis, each offering unique insights into different aspects of ketone body metabolism. The administration of this compound is particularly well-suited for models focusing on the absorption and metabolic conversion of orally administered ketogenic precursors. In contrast, the dual-tracer approach provides unparalleled precision in quantifying the systemic kinetics of ketone bodies, which is essential for validating the distribution and clearance parameters of a PBPK model. The optimal choice of methodology will depend on the specific research question and the intended application of the PBPK model. In many cases, a combination of data from both approaches can provide the most comprehensive and robust model validation.

References

Safety Operating Guide

Proper Disposal of Tricaprilin-d50: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Tricaprilin-d50, a deuterated form of Tricaprilin. Adherence to these procedures will mitigate risks and ensure compliance with institutional and environmental regulations.

Immediate Safety and Handling Precautions

This compound, being a deuterated version of Tricaprilin, should be handled with the same safety precautions as its non-deuterated counterpart. While Tricaprylin is not classified as a hazardous substance, good laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Use standard laboratory gloves.

  • Body Protection: A lab coat is recommended to prevent contamination of personal clothing.

In Case of a Spill: For small spills, absorb the liquid with an inert material such as absorbent paper, vermiculite, or sand.[1] Clean the affected area with 60-70% ethanol followed by a soap and water solution.[2] Seal the contaminated absorbent material in a clearly labeled, vapor-tight plastic bag for disposal.[2] For larger spills, contain the spill with sand or earth, collect the material, and place it in a suitable container for disposal in accordance with local regulations.[1][3]

Disposal Procedures for this compound

Based on available safety data for Tricaprylin, this compound is not classified as hazardous waste. However, it is crucial to adhere to local and institutional regulations regarding chemical waste disposal. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a dedicated, leak-proof, and clearly labeled container.

    • The label should include the full chemical name ("this compound") and any solvents or other chemicals mixed with the waste.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container tightly closed in a cool, dry, and well-ventilated place.

  • Disposal Request:

    • When the container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department or a licensed chemical waste disposal service.

    • Provide accurate information about the waste composition to ensure proper handling and disposal.

The following table summarizes the key information for the disposal of this compound:

ParameterGuidelineSource
Waste Classification Non-hazardous (based on Tricaprylin data)
Small Spills Absorb with inert material, clean area with ethanol and soap/water.
Large Spills Contain with sand/earth, collect for disposal.
Container Leak-proof, clearly labeled with chemical name.
Storage Designated satellite accumulation area, cool, dry, well-ventilated.
Final Disposal Via institutional EHS or licensed waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill small_spill Small Spill is_spill->small_spill Yes large_spill Large Spill is_spill->large_spill Yes collect_waste Collect in dedicated, labeled container is_spill->collect_waste No absorb Absorb with inert material small_spill->absorb contain Contain with sand/earth large_spill->contain clean Clean area with ethanol & soap/water absorb->clean collect_spill Collect absorbed/contained material clean->collect_spill contain->collect_spill collect_spill->collect_waste store Store in designated satellite accumulation area collect_waste->store request_pickup Request pickup by EHS/licensed disposal service store->request_pickup end End: Proper Disposal request_pickup->end

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Tricaprilin-d50

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

While Tricaprilin-d50 is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Protects clothing and skin from accidental spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure minimal risk and maintain the integrity of the research.

Step 1: Preparation

  • Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble all necessary equipment and materials, including this compound, solvents, glassware, and weighing instruments.

  • Verify that an appropriate chemical spill kit is readily accessible.

Step 2: Donning PPE

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Wear safety glasses or goggles.

  • Put on nitrile or latex gloves, checking for any tears or defects.

Step 3: Aliquoting and Handling

  • If working with the solid form, handle it in a manner that avoids the generation of dust.

  • Use a clean spatula and weighing paper or a suitable container for accurate measurement.

  • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

  • Keep containers of this compound closed when not in use.

Step 4: Post-Handling

  • Securely seal the primary container of this compound.

  • Clean all equipment and the work area thoroughly.

  • Properly dispose of any contaminated materials as outlined in the disposal plan.

  • Remove PPE in the correct order (gloves, lab coat, then eye protection) and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, weighing boats) Place in a designated, sealed chemical waste container.
Contaminated Solvents Collect in a properly labeled hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Rinse thoroughly with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as non-hazardous waste if permitted by institutional guidelines.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing key safety checkpoints.

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.